molecular formula C4H11ClN2O B112555 2-Amino-N-methylpropanamide hydrochloride CAS No. 38215-73-5

2-Amino-N-methylpropanamide hydrochloride

Cat. No.: B112555
CAS No.: 38215-73-5
M. Wt: 138.59 g/mol
InChI Key: UHWFDFLWTAIHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2O and its molecular weight is 138.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-methylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-methylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFDFLWTAIHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deconvoluting the Mechanism: A Technical Guide to Target Identification of 2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a valuable tool for dissecting biological pathways and a lead for therapeutic development. This guide provides an in-depth, technically-focused framework for the target deconvolution of 2-Amino-N-methylpropanamide hydrochloride, a small molecule with a currently uncharacterized biological function. As a derivative of the natural amino acid L-alanine, it represents a compelling starting point for exploring novel biological interactions. This document eschews a one-size-fits-all template, instead presenting a logical, multi-pronged strategy rooted in field-proven methodologies, designed to maximize the probability of successful and verifiable target identification.

Introduction: The Enigma of 2-Amino-N-methylpropanamide Hydrochloride

2-Amino-N-methylpropanamide, particularly its hydrochloride salt of the (S)-enantiomer, is a small, chiral molecule derived from L-alanine. Its structural simplicity belies a potential for specific interaction with a multitude of protein classes, from enzymes to receptors. The lack of established biological targets necessitates a systematic and unbiased approach to uncover its mechanism of action. This guide outlines a comprehensive workflow, beginning with computational prediction and culminating in cellular and biochemical validation, providing researchers with both the strategic rationale and the detailed protocols required to undertake this investigation.

Compound Profile: (S)-2-Amino-N-methylpropanamide Hydrochloride

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂O[1]
Molecular Weight 138.60 g/mol [1]
CAS Number MFCD00237739 (for (S)-enantiomer)[1]
Canonical SMILES CN.Cl[2]
Structure Chemical structure of (2S)-2-amino-N-methylpropanamide

The Strategic Triad: A Multi-Pronged Approach to Target ID

No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from orthogonal approaches. We will employ a three-pronged strategy: In Silico Prediction , Biochemical Isolation , and Cellular Confirmation . This approach creates a self-validating loop where computational hypotheses are tested biochemically, and biochemical hits are validated in a physiological cellular context.

TargetID_Workflow start 2-Amino-N-methylpropanamide HCl (Unknown Target) in_silico Phase 1: In Silico Prediction (Hypothesis Generation) start->in_silico biochemical Phase 2: Biochemical Isolation (Direct Interaction) start->biochemical in_silico->biochemical Prioritize Targets cellular Phase 3: Cellular Confirmation (Physiological Relevance) biochemical->cellular Candidate Proteins validation Target Validation & MoA Studies biochemical->validation Direct Binding Confirmation cellular->validation Validated Targets

Caption: Overall workflow for target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

The principle of chemical similarity—that structurally similar molecules often share biological targets—provides a powerful, cost-effective starting point. By mining vast databases of known ligand-protein interactions, we can generate a preliminary list of potential targets for 2-Amino-N-methylpropanamide hydrochloride.[3]

Methodology: Ligand-Based Target Prediction

We will utilize publicly accessible web servers that compare the 2D and 3D topology of our query molecule against a database of annotated ligands.

Recommended Tool: SwissTargetPrediction This server predicts protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[3][4] It provides a ranked list of likely targets, which is invaluable for prioritizing subsequent experimental work.

Step-by-Step Protocol: Using SwissTargetPrediction
  • Navigate to the Web Server: Access the website.[3]

  • Input Molecule: Enter the SMILES string for the free base of our compound: CNC)N. The server allows for direct drawing or pasting of SMILES.[5]

  • Select Organism: Choose "Homo sapiens" to focus on human protein targets.

  • Run Prediction: Initiate the prediction process. The server will compare the input molecule to its database and generate a report.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results are categorized by protein class (e.g., enzymes, kinases, G-protein coupled receptors). Pay close attention to the targets with the highest probability scores and those that fall into functionally related clusters.[6]

Causality and Trustworthiness: This in silico step is purely predictive and serves to narrow the vast search space of the human proteome. The generated hypotheses must be treated as such and require rigorous experimental validation. Its strength lies in its speed and ability to leverage the accumulated knowledge of medicinal chemistry.[3][7]

Phase 2: Biochemical Isolation (Identifying Direct Binders)

The most direct proof of a drug-target interaction is the physical isolation of the target protein using the small molecule as bait. Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (AC-MS), is the gold standard for this purpose.[8][9] This approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[5][10]

Experimental Design: Affinity Probe Synthesis

To perform an affinity pull-down, we must first synthesize an "affinity probe" by covalently attaching a linker to 2-Amino-N-methylpropanamide. The choice of attachment point and linker is critical to preserve the native binding interactions of the parent molecule.[2]

  • Point of Attachment: The primary amine of 2-Amino-N-methylpropanamide is the most chemically accessible handle for modification. It is distal from the chiral center and the amide bond, making it a reasonable choice that may minimize disruption of potential binding epitopes.

  • Linker Strategy: A flexible polyethylene glycol (PEG) linker is often ideal. It is hydrophilic, reducing non-specific binding to the resin, and provides sufficient length and flexibility to allow the immobilized ligand to access the binding pockets of target proteins.[11] We will use an N-hydroxysuccinimide (NHS)-activated PEG linker that can be readily coupled to the primary amine.

Probe_Synthesis compound (S)-2-Amino-N- methylpropanamide probe Biotinylated Affinity Probe compound->probe Amine Coupling linker NHS-PEG-Biotin Linker (Coupling Agent) linker->probe immobilized Immobilized Bait (Ready for Pulldown) probe->immobilized Biotin-Streptavidin Interaction beads Streptavidin-Coated Beads beads->immobilized

Caption: Workflow for affinity probe synthesis and immobilization.

Step-by-Step Protocol: Affinity Pull-Down & Mass Spectrometry
  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa) to high density.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Capture:

    • Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe to immobilize the bait. Wash beads to remove unbound probe.

    • As a crucial negative control, incubate a separate aliquot of beads with biotin alone.

    • Incubate the immobilized bait (and control beads) with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[8]

  • Elution:

    • Elute bound proteins from the beads. A competitive elution using a high concentration of the free, unmodified 2-Amino-N-methylpropanamide hydrochloride is ideal, as it specifically displaces true binding partners.

    • Alternatively, a denaturing elution can be performed using SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).[12]

    • Excise protein bands that are present in the bait pull-down but absent or significantly reduced in the negative control.

    • Perform in-gel tryptic digestion of the excised bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Identify the proteins by searching the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot).

Data Analysis and Trustworthiness: Potential targets are proteins that are significantly enriched in the affinity probe sample compared to the negative control. Quantitative proteomics techniques like SILAC or label-free quantification can provide more robust statistical confidence in hit identification.[14] The use of a competitive elution with the free drug adds a strong layer of validation, as only proteins that are specifically displaced are considered high-confidence hits.

Phase 3: Cellular Confirmation (Establishing Physiological Relevance)

While AC-MS identifies direct physical binders, it does not confirm that this binding occurs within the complex environment of a living cell or that it has a functional consequence. The Cellular Thermal Shift Assay (CETSA) and genetic approaches like CRISPR screening are powerful methods to bridge this gap.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[1] The binding of a small molecule to its target protein often increases the protein's resistance to heat-induced denaturation.[15] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein, we can directly observe target engagement in a physiological context.[16][17]

Step-by-Step Protocol: Proteome-Wide CETSA (CETSA-MS)
  • Cell Treatment:

    • Culture cells in two separate pools. Treat one pool with 2-Amino-N-methylpropanamide hydrochloride at a relevant concentration (e.g., 10-50 µM) and the other with a vehicle control (e.g., DMSO or saline). Incubate for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspensions from both the treated and vehicle pools. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[18]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.[19]

  • Proteomic Analysis:

    • Collect the soluble fractions from each temperature point for both treated and vehicle samples.

    • Prepare samples for proteomic analysis (e.g., trypsin digestion followed by tandem mass tag (TMT) labeling for multiplexed quantification).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • For each identified protein, plot the soluble fraction remaining at each temperature to generate a "melting curve".

    • A target protein will show a rightward shift in its melting curve in the drug-treated samples compared to the vehicle control, indicating stabilization.[20][21]

CETSA_Principle start Intact Cells treatment Treat with Compound or Vehicle start->treatment heating Heat to Various Temperatures treatment->heating lysis Lyse & Separate Soluble/Aggregated heating->lysis analysis Quantify Soluble Proteins (MS or Western Blot) lysis->analysis result Shift in Melting Curve Indicates Target Engagement analysis->result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Methodology: CRISPR-Cas9 Genetic Screening

CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating the gene product (the protein) in the compound's mechanism of action.[9][22] A resistance screen is particularly powerful: if knocking out a specific gene prevents a cell from being affected by the compound, that gene's product is likely the direct target.[23][24]

Step-by-Step Protocol: Pooled CRISPR Knockout Screen
  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[9]

  • Selection and Baseline:

    • Select for successfully transduced cells (e.g., using puromycin resistance).

    • Collect a sample of the cell population at this point to serve as the "time zero" or baseline reference.

  • Compound Treatment:

    • Culture the transduced cell population in the presence of a cytotoxic concentration of 2-Amino-N-methylpropanamide hydrochloride for a prolonged period (e.g., 14-21 days). Maintain a control population cultured with vehicle only.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the surviving cells from the drug-treated population and the control population.

    • Extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Analyze the sgRNA abundance in each population using next-generation sequencing.

  • Data Analysis:

    • Compare the sgRNA abundance in the drug-treated sample to the baseline sample.

    • sgRNAs that are significantly enriched in the drug-treated population are those that target genes whose knockout confers resistance. The top enriched hits are high-confidence candidate targets.

Convergence and Validation: From Candidates to Confirmed Targets

The power of this integrated strategy lies in the convergence of data. A high-confidence target will ideally be:

  • Predicted by in silico analysis.

  • Isolated by affinity chromatography from a cell lysate.

  • Confirmed to engage the compound in intact cells via CETSA.

  • Identified as a top hit in a CRISPR resistance screen.

Once a high-confidence candidate is identified, final validation is essential.[25] This can involve:

  • Recombinant Protein Assays: Expressing and purifying the candidate protein and confirming direct binding in vitro using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzyme Activity Assays: If the target is an enzyme, testing the ability of 2-Amino-N-methylpropanamide hydrochloride to inhibit or activate its function.

  • Cellular Target Validation: Creating a knockout cell line for the target gene and confirming that these cells are resistant to the compound's effects.

By following this rigorous, multi-faceted approach, researchers can move from the unknown biological activity of 2-Amino-N-methylpropanamide hydrochloride to a validated biological target, paving the way for a deeper understanding of its mechanism of action and its potential as a chemical probe or therapeutic lead.

References

  • Zuidema, A., & van der Wel, T. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Zhang, T., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]

  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Molelix Informatics. (2024). How to Predict Drug Target| SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]

  • bit.bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. bit.bio. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • ResearchGate. (n.d.). Scheme 1 Linker synthesis. Reagents and conditions: (a) i. NaNO2,... ResearchGate. [Link]

  • van der Wel, T., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Perrin, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

  • ResearchGate. (n.d.). Single‐Step Primary Amine Synthesis on Proton Sensitive Nanofilms to Overcome Its Debye Length Limitations. ResearchGate. [Link]

  • Ali, M. (2021). SWISS Target Prediction & Molecular Docking (online). YouTube. [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]

  • Li, Y., et al. (2024). 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. Journal of Chemical Information and Modeling. [Link]

  • Daina, A., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. ResearchGate. [Link]

  • Donnelly, A. C., et al. (2014). Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. ACS Medicinal Chemistry Letters. [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis Inc.[Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. SIB. [Link]

  • Laq-Juan, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Molelix Informatics. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. YouTube. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. [Link]

  • Johnson, R. L., et al. (2013). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. Creative Biostructure. [Link]

Sources

2-Amino-N-methylpropanamide hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Genesis and Synthesis of 2-Amino-N-methylpropanamide Hydrochloride

Introduction: The Rationale Behind Amino Amide Modification

In the realm of medicinal chemistry, the modification of amino acids and peptides is a cornerstone of drug discovery. Unmodified peptides, despite their high specificity and biological activity, often suffer from poor metabolic stability, low bioavailability, and rapid clearance in the body. These limitations have driven the development of "peptidomimetics," molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1][2] One of the simplest and most effective modifications is N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone. This seemingly minor alteration can profoundly impact a peptide's conformation, proteolytic resistance, and membrane permeability, making N-methylated amino acid derivatives, such as 2-Amino-N-methylpropanamide hydrochloride, valuable building blocks in the synthesis of novel therapeutics.[3]

A Historical Perspective: The Evolution of Peptide Synthesis and N-Methylation

The journey to synthesizing molecules like 2-Amino-N-methylpropanamide hydrochloride began with the foundational work of pioneers in peptide chemistry. In 1882, Theodor Curtius reported the synthesis of the first protected peptide, followed by Emil Fischer's synthesis of the first free dipeptide, glycylglycine, in 1901.[4][5] These early efforts in liquid-phase peptide synthesis (LPPS) were laborious and limited in scale.[6]

A revolutionary leap occurred in 1963 when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS), a technique that anchored the growing peptide chain to an insoluble resin.[6][7] This innovation streamlined the process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. Merrifield's work, for which he was awarded the Nobel Prize, made the synthesis of longer and more complex peptides practical and paved the way for the routine production of custom peptides.[7][8]

The development of methods to N-methylate amino acids ran parallel to these advancements. Early techniques involved the base-mediated alkylation of N-protected amino acids. For instance, Fischer and Lipschitz described the use of sodium hydroxide and methyl iodide to methylate N-tosyl amino acids.[9] While effective, these methods often required harsh conditions that could lead to racemization.[9] Over time, milder and more efficient methods were developed, including reductive amination and the use of protecting groups compatible with SPPS.[10][11]

Synthetic Methodologies for 2-Amino-N-methylpropanamide Hydrochloride

The synthesis of 2-Amino-N-methylpropanamide hydrochloride, which is the N-methylated amide of L-alanine, can be approached through several established chemical pathways. These methods generally involve the coupling of a protected alanine derivative with methylamine, followed by deprotection.

Table 1: Key Synthetic Approaches
MethodDescriptionAdvantagesDisadvantages
Amide Coupling of Protected Alanine An N-protected alanine (e.g., Boc-L-alanine) is activated and then reacted with methylamine. The protecting group is subsequently removed to yield the hydrochloride salt.High yields, stereochemical integrity is generally preserved.Requires protection and deprotection steps.
Aminolysis of an Activated Ester An activated ester of L-alanine (e.g., methyl ester) is reacted with methylamine.Can be a more direct route.May require careful control of reaction conditions to avoid side reactions.

Experimental Protocol: Synthesis via Amide Coupling

This protocol outlines a representative method for the synthesis of (S)-2-Amino-N-methylpropanamide hydrochloride starting from Boc-L-alanine.

Step 1: Amide Coupling of Boc-L-Alanine with Methylamine
  • Materials:

    • Boc-L-alanine

    • Methylamine solution (e.g., 40% in water or 2M in THF)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Tertiary amine base (e.g., DIPEA or N-methylmorpholine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve Boc-L-alanine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent (1.1 equivalents) and the tertiary amine base (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the methylamine solution (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-(S)-2-amino-N-methylpropanamide.

Step 2: Deprotection and Hydrochloride Salt Formation
  • Materials:

    • Crude Boc-(S)-2-amino-N-methylpropanamide

    • 4M HCl in dioxane or diethyl ether

  • Procedure:

    • Dissolve the crude Boc-protected product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Add an excess of 4M HCl in dioxane or diethyl ether.

    • Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will typically precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride.

Diagram: Synthetic Workflow

Synthesis_Workflow Boc_Ala Boc-L-Alanine Activated_Ester Activated Ester Intermediate Boc_Ala->Activated_Ester Activation Coupling Amide Coupling (Methylamine, Coupling Agent) Activated_Ester->Coupling Boc_Product Boc-(S)-2-amino- N-methylpropanamide Coupling->Boc_Product Deprotection Deprotection (4M HCl) Boc_Product->Deprotection Final_Product (S)-2-Amino-N-methylpropanamide Hydrochloride Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of 2-Amino-N-methylpropanamide hydrochloride.

Applications and Future Directions

2-Amino-N-methylpropanamide hydrochloride serves as a valuable building block in the synthesis of peptidomimetics and other small molecules with potential therapeutic applications.[12] Its incorporation into a peptide sequence can enhance metabolic stability and cell permeability. The primary amino group and the N-methyl amide functionality provide sites for further chemical modification, allowing for its use in the construction of more complex molecular architectures.

The future of research involving such modified amino acid derivatives lies in their application in the development of targeted therapies. By systematically incorporating N-methylated amino amides into peptide leads, researchers can fine-tune their pharmacological properties to create drug candidates with improved efficacy and safety profiles.

Conclusion

The discovery and synthesis of 2-Amino-N-methylpropanamide hydrochloride are not attributable to a single breakthrough but are rather the culmination of a rich history of innovation in peptide and medicinal chemistry. From the early days of peptide synthesis to the modern era of rational drug design, the development of novel amino acid derivatives has been a driving force in the quest for new medicines. As a versatile and synthetically accessible building block, 2-Amino-N-methylpropanamide hydrochloride will undoubtedly continue to play a role in the ongoing exploration of chemical space for therapeutic benefit.

References

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • Chem-Impex. (n.d.). L-Alanine methylamide hydrochloride. [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. [Link]

  • ACS Publications. (2003, March 7). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. [Link]

  • ResearchGate. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • PubMed. (n.d.). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. [Link]

  • Diva-Portal.org. (n.d.). Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structur. [Link]

  • Google Patents. (n.d.). CN108069867A - A kind of preparation method of L- alanimamides hydrochloride.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. [Link]

  • PMC. (n.d.). The Discovery of Small-Molecule Mimicking Peptides through Phage Display. [Link]

  • PubMed. (2017, November 28). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. [Link]

  • Bio-Synthesis Inc. (2012, November 2). Peptide Mimetics. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Vigyan Prasar. (n.d.). One Hundred Years of Peptide Chemistry. [Link]

Sources

Solubility Profile of 2-Amino-N-methylpropanamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development. This guide provides a detailed technical overview of the solubility of 2-Amino-N-methylpropanamide hydrochloride in two critical solvents: water and dimethyl sulfoxide (DMSO). In the absence of extensive publicly available quantitative data for this specific molecule, this document focuses on the foundational principles governing its expected solubility and provides robust, field-proven experimental protocols for its precise determination. This guide is designed to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent formulation and development activities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For preclinical research, solubility in organic solvents like DMSO is equally vital, as it is the standard solvent for preparing stock solutions for high-throughput screening and in vitro assays.

2-Amino-N-methylpropanamide hydrochloride, a derivative of the amino acid alanine, presents an interesting case study in solubility. As a hydrochloride salt of a small, polar molecule, its solubility behavior is governed by the interplay between its ionic character and the nature of the solvent system.

Key Physicochemical Properties:

Property2-Amino-N-methylpropanamide[1](S)-2-Amino-N-methylpropanamide hydrochloride
Molecular Formula C₄H₁₀N₂OC₄H₁₁ClN₂O
Molecular Weight 102.14 g/mol 138.60 g/mol

The conversion of the free base to a hydrochloride salt is a common strategy to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar protic solvents like water.[2]

Solubility in Water: The Gateway to Bioavailability

Aqueous solubility is a crucial parameter as it directly influences the absorption of an orally administered drug. For a compound to be absorbed through the gastrointestinal tract, it must first be in solution.

Expected Solubility Profile
Factors Influencing Aqueous Solubility

The solubility of amine hydrochlorides in water is not a fixed value and can be significantly influenced by several factors:

  • pH: The pH of the aqueous medium is a critical determinant. The solubility of an amine hydrochloride is typically highest at a low pH, where the amine is fully protonated and exists as the more soluble cationic form. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[7]

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility in water increases with temperature.

  • Ionic Strength: The presence of other salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

Solubility in Dimethyl Sulfoxide (DMSO): The Workhorse of In Vitro Screening

DMSO is a polar aprotic solvent widely used in drug discovery for the preparation of high-concentration stock solutions.[8] Its ability to dissolve a broad range of compounds has made it an indispensable tool for in vitro assays.

Expected Solubility Profile

The solubility of hydrochloride salts in DMSO can be less predictable than in water. While DMSO is a highly polar solvent, it is aprotic and cannot act as a hydrogen bond donor. A general rule of thumb is that salts of organic compounds may not be as soluble in aprotic solvents like DMSO compared to protic solvents like water.[9] Qualitative data for the related L-alaninamide hydrochloride indicates that it is "slightly soluble" in DMSO.[3][10] Therefore, it is prudent to experimentally determine the solubility of 2-Amino-N-methylpropanamide hydrochloride in DMSO to establish its limits for stock solution preparation.

Experimental Determination of Solubility: A Practical Guide

Generating accurate and reproducible solubility data is paramount. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the most widely accepted technique for this determination.[3][11]

Experimental Workflow for Thermodynamic Solubility

A 1. Sample Preparation Add excess solid compound to a known volume of solvent (e.g., water or DMSO) in a sealed vial. B 2. Equilibration Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-72 hours. A->B Shake/Rotate C 3. Phase Separation Allow the suspension to settle. Centrifuge to pellet the undissolved solid. B->C D 4. Sample Collection & Filtration Carefully collect the supernatant and filter through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. C->D E 5. Quantification Dilute the filtrate and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-Amino-N-methylpropanamide hydrochloride to a known volume of the solvent (water or DMSO) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed. Immediately filter the sample through a solvent-compatible syringe filter (e.g., a 0.22 µm PVDF or PTFE filter) to remove any fine particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. This method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12][13]

Experimental Workflow for Kinetic Solubility

A 1. Prepare DMSO Stock Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). B 2. Addition to Buffer Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate. A->B C 3. Incubation Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours). B->C D 4. Analysis Measure the amount of dissolved compound. This can be done by nephelometry (light scattering) or by filtering and quantifying the filtrate via UV spectrophotometry or LC-MS/MS. C->D

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-N-methylpropanamide hydrochloride in DMSO at a high concentration (e.g., 10 mM).

  • Addition to Aqueous Buffer: In the wells of a microtiter plate, add a small aliquot of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on the measurement.[14]

  • Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).[14][15]

  • Quantification: Determine the concentration of the dissolved compound. This can be achieved through several methods:

    • Nephelometry: Measure the light scattering caused by any precipitate that has formed.[13][15]

    • Direct UV/LC-MS Analysis: Filter the contents of the wells to remove any precipitate and then measure the concentration of the compound in the filtrate using a UV plate reader or by LC-MS/MS.[12][15]

Data Presentation and Interpretation

The results from the solubility experiments should be presented clearly and concisely.

Table 1: Experimentally Determined Solubility of 2-Amino-N-methylpropanamide hydrochloride

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water (pH 7.4)Thermodynamic25[Insert experimental data][Insert experimental data]
Water (pH 7.4)Thermodynamic37[Insert experimental data][Insert experimental data]
DMSOThermodynamic25[Insert experimental data][Insert experimental data]
PBS (pH 7.4)Kinetic (2h)25[Insert experimental data][Insert experimental data]

Interpretation of Results:

  • Thermodynamic vs. Kinetic Solubility: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This is because the kinetic measurement is taken before the system has reached true equilibrium, and supersaturated solutions can exist for a period of time.

  • Implications for Drug Development:

    • Low aqueous solubility may indicate potential issues with oral bioavailability.

    • The solubility in DMSO will define the maximum concentration of stock solutions for in vitro screening, impacting the design of subsequent experiments.

Conclusion and Future Directions

While a definitive, published value for the solubility of 2-Amino-N-methylpropanamide hydrochloride in water and DMSO remains elusive, this guide provides the scientific rationale and detailed experimental frameworks necessary for its determination. By following the outlined protocols, researchers can generate high-quality, reliable solubility data that is essential for making informed decisions in the drug discovery and development process. It is strongly recommended that these experiments be conducted to fully characterize this compound and facilitate its progression as a potential therapeutic agent.

References

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from ResearchGate. [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from BioDuro. [Link]

  • Rubim, A. M., Rubenick, J. B., Gregolin, E., Laporta, L. V., Leitenberg, R., & Rolim, C. M. B. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. ResearchGate. [Link]

  • Fengchen Group Co., Ltd. L-Alaninamide HCl or Hydrochloride BP EP USP CAS 33208-99-0. Retrieved from Fengchen Group. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • OLI Systems, Inc. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from OLI Systems. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from AxisPharm. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from American Elements. [Link]

  • gChem. DMSO. Retrieved from gChem. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • ResearchGate. (2019, July). Properties of Amines and their Hydrochloride Salt. Retrieved from ResearchGate. [Link]

  • BIOFOUNT. 2-amino-N-hydroxy-2-methylpropanamide hydrochloride. Retrieved from BIOFOUNT. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization of 2-Amino-N-methylpropanamide Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2-Amino-N-methylpropanamide Hydrochloride

2-Amino-N-methylpropanamide hydrochloride is a small organic molecule belonging to the amino acid amide family. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural similarity to other amino acid derivatives suggests potential applications in various cell-based research areas, including but not limited to drug discovery, metabolic studies, and as a component in specialized cell culture media.[1] The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.[2]

This guide provides a comprehensive, field-proven protocol for the dissolution, sterile preparation, and initial validation of 2-Amino-N-methylpropanamide hydrochloride for use in cell culture applications. The methodologies outlined herein are designed to ensure experimental reproducibility, maintain the integrity of the compound, and safeguard the health of the cultured cells.

Core Principles for Handling Novel Compounds in Cell Culture

The introduction of any new chemical entity into a cell culture system requires a systematic approach to mitigate risks of contamination, cytotoxicity, and experimental artifacts. The following protocols are built upon these foundational principles:

  • Aseptic Technique: All procedures must be conducted in a sterile environment, such as a Class II biological safety cabinet, to prevent microbial contamination.[3]

  • Solvent Selection and Purity: The choice of solvent is critical and must be compatible with the compound's solubility and non-toxic to the cell line at the final working concentration.

  • Sterilization: Heat-labile solutions, such as those containing small molecules, must be sterilized by filtration rather than autoclaving to prevent degradation.[3][4]

  • Cytotoxicity Profiling: Prior to initiating experiments, it is imperative to determine the concentration range at which the compound is non-toxic to the specific cell line being used.[5][6][7][8]

Materials and Equipment

Reagents:

  • 2-Amino-N-methylpropanamide hydrochloride (powder form)

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, cell culture grade Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Sterile, cell culture grade water (e.g., Water for Injection - WFI)

  • Complete cell culture medium appropriate for the cell line of interest

  • Trypan Blue solution (0.4%)

  • Cytotoxicity assay kit (e.g., MTT, XTT, LDH release assay)[1]

Equipment:

  • Class II Biological Safety Cabinet

  • Vortex mixer

  • Analytical balance

  • Serological pipettes (sterile)

  • Pipette aid

  • Micropipettes and sterile, filtered pipette tips

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Syringe filters (0.2 µm or 0.22 µm pore size, chemically compatible with the chosen solvent, e.g., PTFE for DMSO, PES for aqueous solutions)[9][10]

  • Sterile syringes

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (for cytotoxicity assays)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol Part 1: Preparation of a High-Concentration Stock Solution

The initial step involves preparing a concentrated stock solution that can be subsequently diluted to the desired working concentrations in cell culture medium. This approach minimizes the volume of solvent introduced into the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Step 1.1: Preliminary Solubility Assessment (Small-Scale)

Before committing the bulk of the compound, it is prudent to perform a small-scale solubility test.

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 2-Amino-N-methylpropanamide hydrochloride.

  • Solvent Testing:

    • Aqueous Solvents: In separate microcentrifuge tubes, add a calculated volume of sterile water or PBS to the weighed compound to achieve a target concentration (e.g., 10 mg/mL or approximately 65 mM, based on a molecular weight of 152.62 g/mol for a related compound, 2-amino-N,2-dimethylpropanamide hydrochloride).[11]

    • Organic Solvents: In a separate tube, add a calculated volume of DMSO to achieve a higher target concentration (e.g., 100 mg/mL). Salts of organic compounds may have lower solubility in non-polar solvents like DMSO.[12]

  • Dissolution: Vortex the tubes vigorously for 1-2 minutes. Visually inspect for complete dissolution. If particulates remain, gentle warming (e.g., 37°C water bath) may be attempted for aqueous solutions.

  • Solvent Selection: Choose the solvent that completely dissolves the compound at the highest concentration. For many small molecules, DMSO is a common choice due to its high solvating power.[13][14] However, if the compound is readily soluble in an aqueous buffer like PBS or sterile water, this is often preferable to minimize potential DMSO-related effects on cells.

Step 1.2: Preparation of the Primary Stock Solution

Based on the results of the solubility test, prepare a larger volume of the stock solution. The following steps assume DMSO as the chosen solvent, as is common for initial screening of novel compounds.

  • Aseptic Weighing: In a biological safety cabinet, weigh the desired amount of 2-Amino-N-methylpropanamide hydrochloride into a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture grade DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Complete Dissolution: Securely cap the tube and vortex until the compound is fully dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary, but care should be taken to avoid excessive heating.

Step 1.3: Sterile Filtration

To ensure the stock solution is free of microbial contaminants, sterile filtration is a mandatory step.[4]

  • Filter Selection: Choose a sterile syringe filter with a 0.2 µm or 0.22 µm pore size. For DMSO-based solutions, a PTFE (polytetrafluoroethylene) membrane is recommended due to its chemical compatibility.

  • Filtration: Draw the dissolved stock solution into a sterile syringe. Attach the sterile filter to the syringe.

  • Aliquotting: Dispense the filtered solution into sterile, cryo-vial tubes in working aliquots (e.g., 20-100 µL). Aliquotting prevents multiple freeze-thaw cycles which can lead to compound degradation.[15]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage weigh Weigh Compound (Aseptic Technique) add_solvent Add Sterile Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate for Complete Dissolution add_solvent->dissolve filter Sterile Filter (0.2 µm PTFE Filter) dissolve->filter aliquot Aliquot into Sterile Cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Protocol Part 2: Determination of a Non-Toxic Working Concentration Range

Before using 2-Amino-N-methylpropanamide hydrochloride in functional assays, its cytotoxic potential must be evaluated to establish a safe working concentration range. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of viability.[1]

Step 2.1: Cell Seeding
  • Culture the desired cell line to approximately 80% confluency.

  • Harvest the cells using standard trypsinization or cell scraping methods.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion).

  • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

Step 2.2: Compound Treatment
  • Serial Dilutions: On the day of treatment, prepare a series of dilutions of the 2-Amino-N-methylpropanamide hydrochloride stock solution in complete cell culture medium. It is crucial to create a broad range of concentrations (e.g., from 0.1 µM to 1000 µM).

    • Intermediate Dilution: First, prepare an intermediate dilution of the high-concentration DMSO stock in culture medium. Ensure the DMSO concentration in this intermediate step is managed to be low in the final well.

    • Final Dilutions: Perform serial dilutions from this intermediate stock.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is critical to distinguish between compound-specific effects and solvent-induced toxicity.

  • Treatment: Carefully remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various concentrations of the compound, the vehicle control, and a "medium only" negative control.

  • Incubation: Return the plate to the incubator for a duration relevant to the planned experiments (e.g., 24, 48, or 72 hours).

Step 2.3: Cytotoxicity Assessment (MTT Assay Example)
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited). For subsequent experiments, use concentrations well below the IC₅₀ value.

Workflow for Cytotoxicity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate_attach Incubate Overnight (37°C, 5% CO₂) seed->incubate_attach prep_dilutions Prepare Serial Dilutions and Vehicle Control incubate_attach->prep_dilutions add_compound Add Compound to Wells prep_dilutions->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate 3-4h add_mtt->incubate_formazan solubilize Solubilize Formazan (add DMSO) incubate_formazan->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: General workflow for an MTT-based cytotoxicity assay.

Storage and Stability

  • Solid Compound: Store the powdered 2-Amino-N-methylpropanamide hydrochloride according to the manufacturer's instructions, typically at room temperature or refrigerated, protected from light and moisture.

  • Stock Solutions:

    • Short-term: Aliquots of the stock solution can be stored at 4°C for up to a week, though stability at this temperature should be verified.

    • Long-term: For long-term storage, aliquots should be kept at -20°C or -80°C.[2] Amino acid solutions are generally stable for extended periods when frozen.[16]

  • Stability Considerations: The stability of amino acid derivatives in solution can be influenced by factors such as pH, temperature, and light exposure.[2][17] While the hydrochloride salt form imparts some stability, degradation, such as amide bond hydrolysis, can occur over time, especially at physiological pH and temperature.[18][19] It is recommended to use freshly prepared dilutions for experiments whenever possible. For long-term studies, periodic re-validation of the stock solution's purity and concentration via analytical methods (e.g., HPLC) is advisable.

Troubleshooting

IssuePossible CauseSolution
Precipitation in stock solution upon freezing/thawing Exceeded solubility limit at lower temperatures.Gently warm the aliquot to 37°C and vortex before use. If precipitation persists, the stock concentration may be too high and should be remade at a lower concentration.
Precipitation upon dilution in aqueous medium Compound is less soluble in the aqueous medium than in the stock solvent (e.g., DMSO).Increase the volume of the culture medium for dilution. Ensure rapid mixing upon adding the stock solution to the medium. Prepare a more dilute intermediate stock in the primary solvent before the final dilution into the medium.
High background toxicity in vehicle control DMSO concentration is too high.Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%.
Inconsistent results between experiments Degradation of the compound in the stock solution.Use freshly prepared stock solutions or validate the stability of stored aliquots. Avoid repeated freeze-thaw cycles.

References

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Humana Press.
  • Crew, A. P., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • Elgailani, I. E. H., et al. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?.
  • Freeman, S. A., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
  • Stefansson, S., et al. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Nobre, M. (2021). Is sterile-filtered solution safe for cell culture work?.
  • Groh, K. J., et al. (2019). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives.
  • Kadi, A. A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Molecules.
  • Bullock, C. G., et al. (1990). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Health-System Pharmacy.
  • GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • Attimarad, M., et al. (2012). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.
  • Mitrofanova, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Getzel, A. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • Sartorius. Sartorius Sterile Filtration Solutions. Retrieved from [Link]

  • Poulios, I., et al. (2007). Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions.
  • D'Abramo, M., et al. (2022).
  • Kumar, A., & Lathiya, D. (2018). Amide Bond Activation of Biological Molecules.
  • Ausman, R. K., et al. (1984). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy.
  • Singh, S., & Bakshi, M. (2017). Degradation Pathway.
  • Chen, J., et al. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
  • Wang, Y., et al. (2024).
  • PubChem. 2-amino-N,2-dimethylpropanamide hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Amino-N-methylpropanamide Hydrochloride and Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Amino Acid Amide Scaffolds in Drug Discovery

Small molecule libraries based on amino acid scaffolds represent a rich and largely underexplored territory for the discovery of novel therapeutics. These compounds, such as 2-Amino-N-methylpropanamide hydrochloride, offer a unique combination of structural simplicity, chirality, and the potential for diverse functionalization, making them ideal starting points for high-throughput screening (HTS) campaigns.[1] Their inherent resemblance to peptide building blocks allows them to interact with a wide array of biological targets, including enzymes and receptors, where they can act as mimetics of natural ligands.[2][3]

While 2-Amino-N-methylpropanamide hydrochloride is primarily documented as a synthetic intermediate in pharmaceutical research, its core structure is emblematic of a class of compounds with significant potential for biological activity. Amide derivatives, in general, are associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5] This application note will, therefore, use 2-Amino-N-methylpropanamide hydrochloride as a representative of this compound class to outline a comprehensive strategy for its integration into high-throughput screening workflows.

For the purpose of providing a detailed and practical guide, we will present a hypothetical screening campaign aimed at identifying inhibitors of a proteolytic enzyme. Proteases are a major class of drug targets implicated in a multitude of diseases, and their inhibition by small molecules is a well-established therapeutic strategy. The protocols and principles outlined herein are, however, broadly applicable to a range of other target classes and assay formats.

Physicochemical Properties of 2-Amino-N-methylpropanamide Hydrochloride

A thorough understanding of the test compound's properties is a prerequisite for robust assay development.

PropertyValueSource
Molecular Formula C₄H₁₁ClN₂O[3]
Molecular Weight 138.60 g/mol [3]
IUPAC Name (2S)-2-amino-N-methylpropanamide;hydrochloride[6]
Synonyms (S)-2-Amino-N-methylpropanamide HCl, L-Alanine methylamide HCl[6]
Solubility Expected to be soluble in aqueous buffers and DMSO.General chemical knowledge
Purity >95% (recommended for HTS)General HTS best practices

Conceptual Framework for a Protease Inhibition HTS Campaign

The primary objective of this hypothetical HTS campaign is to identify molecules from a library of 2-Amino-N-methylpropanamide hydrochloride analogs that inhibit the activity of a target protease. The workflow is designed to be robust, scalable, and to minimize the rate of false positives and false negatives.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation cluster_analysis Phase 4: Analysis & Follow-up Compound_Prep Compound Library Preparation (2-Amino-N-methylpropanamide HCl analogs in DMSO) Assay_Ready_Plates Creation of Assay-Ready Plates (Acoustic Dispensing) Compound_Prep->Assay_Ready_Plates Transfer HTS High-Throughput Screening (Single Concentration) Assay_Ready_Plates->HTS Reagent Addition Data_Acquisition Data Acquisition (Fluorescence Plate Reader) HTS->Data_Acquisition Measurement Hit_Confirmation Hit Confirmation (Re-testing of 'actives') Data_Acquisition->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits SAR Preliminary SAR Analysis Dose_Response->SAR Potency Data Lead_Optimization Lead Optimization SAR->Lead_Optimization Structure-Activity Relationships

Caption: High-level workflow for a protease inhibitor HTS campaign.

Detailed Protocols

Protocol 1: Preparation of Compound and Reagent Stocks

Rationale: Proper preparation and storage of all reagents are critical for assay consistency and reproducibility. The use of a universal solvent like DMSO for the compound library facilitates automated liquid handling.

Materials:

  • 2-Amino-N-methylpropanamide hydrochloride and analog library

  • Dimethyl sulfoxide (DMSO), anhydrous, >99.9%

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Protease enzyme stock solution

  • Fluorogenic protease substrate stock solution

Procedure:

  • Compound Stock Preparation:

    • Prepare a 10 mM stock solution of each compound (including 2-Amino-N-methylpropanamide hydrochloride) in 100% DMSO.

    • Aliquot into 384-well polypropylene plates for storage at -20°C.

  • Enzyme Working Solution:

    • On the day of the assay, dilute the protease enzyme stock to the final working concentration in cold Assay Buffer. The optimal concentration should be determined during assay development to ensure a linear reaction rate.

  • Substrate Working Solution:

    • Dilute the fluorogenic substrate stock to its final working concentration in Assay Buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.[1]

Protocol 2: Primary High-Throughput Screen (384-Well Format)

Rationale: The primary screen is designed for maximum throughput to test a large number of compounds at a single concentration. A miniaturized 384-well format is used to conserve reagents and compound.[7] The Z'-factor is a statistical parameter used to validate the quality of the HTS assay. A Z' > 0.5 is generally considered acceptable for HTS.[5]

Materials:

  • Assay-ready compound plates (e.g., 10 µM final concentration)

  • Enzyme and substrate working solutions

  • Positive control (a known protease inhibitor)

  • Negative control (DMSO vehicle)

  • 384-well, low-volume, black, flat-bottom plates

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Plate Layout: Designate columns for controls:

    • Columns 1-2: Negative Control (DMSO)

    • Columns 23-24: Positive Control (known inhibitor)

    • Columns 3-22: Test Compounds

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound stock solutions and controls into the assay plates.

  • Enzyme Addition:

    • Add 10 µL of the enzyme working solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Incubate the plates for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

    • Calculate the Z'-factor for each plate: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • Define a "hit" threshold, typically based on a certain number of standard deviations from the mean of the sample population or a fixed percent inhibition (e.g., >50%).[8]

Protocol 3: Hit Confirmation and Dose-Response Analysis

Rationale: Hits from the primary screen must be re-tested to confirm their activity and eliminate false positives. A dose-response curve is then generated for confirmed hits to determine their potency (IC50 value).

Procedure:

  • Hit Confirmation:

    • "Cherry-pick" the hits from the primary screen and re-test them in triplicate using the same assay conditions as the primary screen.

  • Dose-Response:

    • For confirmed hits, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

    • Perform the protease inhibition assay with this dilution series.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Self-Validating Systems and Causality in Experimental Design

A robust HTS protocol is a self-validating system. The inclusion of appropriate controls and statistical measures at each step ensures the integrity of the data.

  • Positive and Negative Controls: These are essential for normalizing the data on each plate and for calculating the Z'-factor, which provides a quantitative measure of assay quality.[5]

  • DMSO Tolerance: The assay should be tested with varying concentrations of DMSO to ensure that the solvent does not significantly affect enzyme activity. A final DMSO concentration of <1% is generally recommended.

  • Counter-Screens: To eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds), a counter-screen can be performed in the absence of the enzyme.

  • Orthogonal Assays: Confirmed hits should ideally be validated in a secondary, orthogonal assay that uses a different detection method to ensure that the observed activity is not an artifact of the primary assay format.

Assay_Validation Assay Primary Assay (Fluorescence) Z_Factor Z'-Factor > 0.5 Assay->Z_Factor Statistical Validation Counter_Screen Counter-Screen (No Enzyme) Z_Factor->Counter_Screen If Validated Orthogonal_Assay Orthogonal Assay (e.g., Absorbance) Counter_Screen->Orthogonal_Assay Filter Artifacts Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Validate Mechanism

Caption: A logical workflow for hit validation and artifact filtering.

Conclusion and Future Directions

The application of high-throughput screening to libraries of small molecules like 2-Amino-N-methylpropanamide hydrochloride and its analogs offers a powerful strategy for the discovery of novel chemical probes and potential therapeutic leads. The protocols outlined in this application note provide a robust framework for conducting a primary HTS campaign, from initial assay development to hit confirmation and potency determination. By adhering to the principles of rigorous quality control and thoughtful experimental design, researchers can confidently identify and validate novel modulators of their biological target of interest. The hits identified from such a screen would serve as the starting point for medicinal chemistry efforts aimed at optimizing their potency, selectivity, and drug-like properties.

References

  • Dalton, A. C., & Barton, W. A. (2014). Enobosarm. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropanamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-N-methylpropanamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methylpropanamide. In PubChem. Retrieved from [Link]

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Lovering, F., Montanari, D., & Popov, M. (2018). Engineered protein-small molecule conjugates empower selective enzyme inhibition.
  • Malabarba, A., Pallanza, R., Berti, M., & Cavalleri, B. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. The Journal of Antibiotics, 43(9), 1089-1097.
  • PRISM BioLab. (2023, January 19). Technology integration: From Cyclic Peptides to Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-amino-N-methylpropanamide. In PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 16). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. Retrieved from [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In G. S. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Retrieved from [Link]

  • An, F., & Xie, X. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 7(9), 817-828.
  • Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Iannotti, F. A., & Vitale, R. M. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 11(5), 731.
  • National Center for Biotechnology Information. (n.d.). (2S)-4-amino-N-[(2R)-1-anilino-1-oxo-3-phenylpropan-2-yl]. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropionitrile. In PubChem. Retrieved from [Link]

Sources

Application Note: Unambiguous Structural Confirmation of 2-Amino-N-methylpropanamide Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural confirmation of 2-Amino-N-methylpropanamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We detail a systematic workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR data. The causality behind experimental choices, including solvent selection and parameter optimization, is explained to ensure researchers, scientists, and drug development professionals can reproduce and adapt these protocols for robust and unambiguous molecular characterization.

Introduction: The Imperative for Structural Verification

2-Amino-N-methylpropanamide, an amide derivative of the amino acid alanine, is a small organic molecule whose purity and structural integrity are critical for its application in research and development. As with any synthesized compound, particularly those intended for pharmaceutical or biological studies, unambiguous confirmation of its chemical structure is a non-negotiable step in the quality control process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[1][3] This guide presents a multi-faceted NMR approach to verify the identity and structure of 2-Amino-N-methylpropanamide in its hydrochloride salt form, a common state that enhances stability and solubility.

Molecular Structure:

  • IUPAC Name: 2-Amino-N-methylpropanamide hydrochloride

  • Molecular Formula: C₄H₁₁ClN₂O[4]

  • Molecular Weight: 138.60 g/mol [4]

  • Structure:

    Figure 1: Chemical structure of 2-Amino-N-methylpropanamide hydrochloride.

Predicted Spectral Analysis: An Educated Hypothesis

Before any experiment, a theoretical analysis of the expected NMR spectra provides a crucial roadmap for interpretation. Based on the known structure, we can predict the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity).

Predicted ¹H NMR Spectrum

The structure contains five distinct proton environments. The hydrochloride form protonates the primary amine to an ammonium group (-NH₃⁺).

Proton Assignment Label Integration Predicted Multiplicity Predicted Chemical Shift (δ, ppm) Rationale
α-CH H_a3HDoublet (d)~1.5Coupled to the single α-proton (H_c). Located on an sp³ carbon adjacent to a chiral center.
N-CH H_b3HDoublet (d)~2.8Coupled to the amide proton (H_d). Attached to a nitrogen atom, which is deshielding.
α-CH H_c1HQuartet (q)~4.0Coupled to the three α-methyl protons (H_a). Deshielded by the adjacent ammonium (-NH₃⁺) and carbonyl groups.
NH H_d1HQuartet (q) or broad~8.5Coupled to the three N-methyl protons (H_b). Amide protons are typically downfield and may show broadening due to quadrupolar coupling with nitrogen and chemical exchange.
NH₃H_e3HBroad Singlet (br s)~8.2Protons on a positively charged nitrogen are deshielded and often appear as a broad signal due to rapid exchange with the solvent and quadrupolar relaxation.

Note: Protons H_d and H_e are exchangeable and will disappear upon addition of a few drops of D₂O.[5]

Predicted ¹³C NMR Spectrum

The molecule has four chemically non-equivalent carbon atoms.[6] Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, meaning each unique carbon will appear as a singlet.[7]

Carbon Assignment Label Predicted Chemical Shift (δ, ppm) Rationale
C =OC₁~172Carbonyl carbons in amides are highly deshielded and appear significantly downfield.[7]
α-C HC₂~51This methine carbon is attached to the electron-withdrawing ammonium and carbonyl groups, shifting it downfield.
N-C H₃C₃~26A standard sp³ hybridized carbon attached to a nitrogen atom.
α-C H₃C₄~17A typical aliphatic methyl carbon, appearing in the upfield region of the spectrum.

Experimental Design & Protocols

A self-validating experimental design employs a series of complementary NMR experiments. This ensures that every structural assignment is cross-verified.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Prep Sample Preparation H1 1D ¹H NMR Prep->H1 Initial Check C13 1D ¹³C NMR H1->C13 Interpret Spectral Interpretation H1->Interpret DEPT DEPT-135 C13->DEPT C13->Interpret COSY 2D ¹H-¹H COSY DEPT->COSY DEPT->Interpret HSQC 2D ¹H-¹³C HSQC COSY->HSQC COSY->Interpret HSQC->Interpret Confirm Structural Confirmation Interpret->Confirm

Figure 2: Systematic workflow for NMR-based structural confirmation.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[8]

Reagents & Equipment:

  • 2-Amino-N-methylpropanamide hydrochloride (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette with glass wool plug

  • Vortex mixer

Procedure:

  • Weigh Sample: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C and 2D experiments, a more concentrated sample of 20-30 mg is recommended to reduce acquisition time.[9][10]

  • Solvent Selection:

    • DMSO-d₆: This is the preferred solvent as it will allow for the observation of the exchangeable N-H and -NH₃⁺ protons.

    • D₂O: If the focus is solely on the carbon skeleton and non-exchangeable protons, D₂O is an excellent choice. The N-H and -NH₃⁺ signals will be absent, simplifying the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

  • Labeling: Clearly label the NMR tube with a permanent marker.

Protocol: Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Experiment Key Acquisition Parameters Purpose & Causality
¹H NMR PULPROG: zg30NS: 16D1: 2 sSW: 20 ppmTD: 64kA quick, high-sensitivity experiment to identify all proton environments and assess sample purity. A 30° pulse angle and a relaxation delay (D1) of 2 seconds provide a good balance between signal intensity and acquisition speed.
¹³C{¹H} NMR PULPROG: zgpg30NS: 1024D1: 2 sSW: 240 ppmTD: 64kIdentifies the number of unique carbon environments. Requires more scans (NS) due to the low natural abundance of ¹³C. Proton decoupling (pg30) simplifies the spectrum to singlets.[11]
DEPT-135 PULPROG: dept135NS: 256D1: 2 sSW: 240 ppmDifferentiates carbon signals based on the number of attached protons.[12][13] CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent. This is critical for assigning C₂, C₃, and C₄.
¹H-¹H COSY PULPROG: cosygpqfNS: 2-4TD(F2): 2k, TD(F1): 256SW(F2/F1): 12 ppmCorrelation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[14] Cross-peaks will appear between coupled protons, confirming the H_a/H_c and H_b/H_d spin systems.
¹H-¹³C HSQC PULPROG: hsqcedetgpsisp2.3NS: 4-8TD(F2): 1k, TD(F1): 256SW(F2): 12 ppm, SW(F1): 180 ppmHeteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to.[15][16] This experiment provides unambiguous C-H connectivity, linking the proton and carbon spectra together for definitive assignments.
Protocol: Data Processing

Modern NMR software (e.g., TopSpin, MestreNova) automates many of these steps, but understanding the process is key to producing a high-quality spectrum.

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.

  • Integration (¹H NMR): The relative areas under the ¹H NMR peaks are integrated to determine the ratio of protons in each environment.[5]

  • Peak Picking: All significant peaks are identified and their chemical shifts are labeled.

Data Interpretation: Assembling the Structural Puzzle

The final step is to synthesize the data from all experiments to confirm the structure.

Figure 3: Expected 2D NMR correlations for the molecule.

  • ¹H Spectrum Analysis: Confirm the presence of the five predicted proton signals. Check that their chemical shifts, integrations, and multiplicities match the predictions in Table 1. The observation of a doublet at ~1.5 ppm (3H) and a quartet at ~4.0 ppm (1H) is strong evidence for the ethylidene fragment (-CH-CH₃).

  • ¹³C & DEPT-135 Analysis: Verify the four carbon signals. The DEPT-135 spectrum should show two positive peaks (C₃ and C₄, the two CH₃ groups) and one positive peak (C₂, the CH group). The carbonyl carbon (C₁) will be absent in the DEPT spectrum, confirming its identity as a quaternary carbon.[17]

  • COSY Spectrum Analysis: Look for the off-diagonal cross-peaks.[18] A cross-peak between the signals at ~1.5 ppm (H_a) and ~4.0 ppm (H_c) definitively confirms they are spin-coupled and thus adjacent in the molecule. A second cross-peak between ~2.8 ppm (H_b) and ~8.5 ppm (H_d) confirms the N-methyl and N-H connectivity.

  • HSQC Spectrum Analysis: This spectrum provides the final, unambiguous links.[19]

    • A cross-peak will connect the proton signal at ~1.5 ppm (H_a) to the carbon signal at ~17 ppm (C₄).

    • A cross-peak will connect the proton signal at ~2.8 ppm (H_b) to the carbon signal at ~26 ppm (C₃).

    • A cross-peak will connect the proton signal at ~4.0 ppm (H_c) to the carbon signal at ~51 ppm (C₂).

By systematically analyzing this complete dataset, every proton and carbon atom can be assigned, and their connectivity established, providing irrefutable proof of the 2-Amino-N-methylpropanamide hydrochloride structure.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and self-validating methodology for the structural confirmation of 2-Amino-N-methylpropanamide hydrochloride. By combining one-dimensional ¹H, ¹³C, and DEPT experiments with two-dimensional COSY and HSQC correlations, a complete and unambiguous picture of the molecular architecture is achieved. This systematic approach ensures the highest level of scientific integrity and is an essential component of the analytical workflow in chemical synthesis and drug development.

References

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Liu, X. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). ¹HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. [Link]

  • Chemistry LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. [Link]

  • Encyclopedia of Magnetic Resonance. NMR Data Processing. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • National Institutes of Health. (2012). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Davis. Stepbystep procedure for NMR data acquisition. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Michael Evans. (2023). DEPT Carbon NMR Spectroscopy. YouTube. [Link]

  • Wiley-VCH. (2002). NMR Spectroscopy: Data Acquisition. [Link]

  • National Institutes of Health. (2023). Structure characterization with NMR molecular networking. [Link]

  • CEITEC. Measuring methods available and examples of their applications ¹³C NMR. [Link]

  • JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Michigan State University. NMR Sample Preparation. [Link]

  • ACS Publications. (2014). Essential Parameters for Structural Analysis and Dereplication by ¹H NMR Spectroscopy. Journal of Natural Products. [Link]

  • Michigan State University. Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of London. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024). 13.12 DEPT ¹³C NMR Spectroscopy. [Link]

Sources

Application Notes and Protocols for 2-Amino-N-methylpropanamide Hydrochloride in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Utility of Small, Polar Fragments in Modern Drug Discovery

In the landscape of contemporary drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel starting points for medicinal chemistry campaigns.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBLD focuses on screening low molecular weight compounds, or "fragments," which typically bind with low affinity but do so with high ligand efficiency.[1] These fragments serve as highly efficient probes of a protein's surface, capable of identifying small, druggable pockets that larger molecules might miss.[1]

2-Amino-N-methylpropanamide hydrochloride, the hydrochloride salt of L-alanine methylamide, is an exemplary chemical fragment. Its small size, defined stereochemistry, and array of hydrogen bond donors and acceptors make it an ideal candidate for probing protein binding sites, particularly those that recognize acetylated lysine residues (e.g., bromodomains) or engage in interactions with the peptide backbone. This document provides a detailed guide to the application of 2-Amino-N-methylpropanamide hydrochloride in key protein binding assays, grounded in both theoretical principles and practical, field-proven methodologies.

Compound Profile: (2S)-2-Amino-N-methylpropanamide Hydrochloride

A thorough understanding of the physicochemical properties of a fragment is critical for designing robust and reproducible binding assays. The hydrochloride salt form enhances aqueous solubility and stability.

PropertyValueSource
IUPAC Name (2S)-2-amino-N-methylpropanamide;hydrochloride
Molecular Formula C₄H₁₁ClN₂O[2]
Molecular Weight 138.60 g/mol [2]
Free Base MW 102.14 g/mol [3]
Hydrogen Bond Donors 2 (Amine and Amide NH)[3]
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen)[3]
Form Solid[2]
Safety and Handling

(S)-2-Amino-N-methylpropanamide hydrochloride is classified as Acute Toxicity, Oral, Category 4.[2] Standard laboratory precautions should be observed.

  • Hazard Codes: H302 (Harmful if swallowed).[2]

  • Precautionary Codes: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Case Study: Structural Evidence of Binding to Activin Receptor Type-1 (ACVR1)

While extensive binding assay data for this specific fragment is not widely published, structural biology provides definitive evidence of its utility. The Protein Data Bank (PDB) contains the crystal structure of the (2R)-enantiomer of 2-amino-N-methylpropanamide (the D-alanine form) bound to the kinase domain of human Activin receptor type-1 (ACVR1), also known as ALK2.

  • PDB ID: [4]

  • Protein: Activin receptor type-1 (ACVR1), a serine/threonine kinase implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).

  • Context: This structure is part of an XChem fragment screening group deposition, confirming its identification as a binder through fragment-based methods.[4]

Analysis of the Binding Interaction:

In the 5S87 structure, the fragment (identified as ligand XKD) binds in the ATP-binding site of the ACVR1 kinase domain. The binding is characterized by a set of specific hydrogen bonds that exemplify the fragment's chemical logic:

  • Hinge Binding: The primary amine of the fragment forms a crucial hydrogen bond with the backbone carbonyl oxygen of a hinge region residue. This is a classic interaction motif for kinase inhibitors.

  • Solvent Network Mediation: The amide N-H and carbonyl oxygen of the fragment engage with a network of ordered water molecules, which in turn form hydrogen bonds with key residues in the binding pocket.

This structural data is invaluable. It not only confirms that 2-amino-N-methylpropanamide can bind to a biologically relevant target but also provides a blueprint for its potential interactions. The observed binding mode can inform the design of more potent and selective inhibitors by "growing" the fragment to engage with adjacent pockets while retaining the key hinge-binding interaction.

G cluster_ligand Fragment (XKD in 5S87) cluster_protein ACVR1 Kinase Domain L_NH2 Primary Amine (H-bond donor) P_Hinge Hinge Region Residue (Backbone C=O) L_NH2->P_Hinge H-Bond L_CO Amide Carbonyl (H-bond acceptor) Water Water Molecule L_CO->Water H-Bond L_NH Amide NH (H-bond donor) L_NH->Water H-Bond P_Pocket Binding Pocket Residues Water->P_Pocket H-Bond Network

Caption: Interaction diagram of the fragment within the ACVR1 binding site (PDB: 5S87).

Application Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a highly sensitive, label-free technique ideal for detecting the weak and rapid binding kinetics typical of fragments.[5] It measures changes in refractive index upon ligand binding to a protein-immobilized sensor chip.[6]

Causality Behind Experimental Choices:
  • High Protein Density: Because the SPR signal is mass-dependent, and fragments have a very low molecular weight, a high density of the target protein must be immobilized on the sensor chip to generate a measurable signal.

  • High Analyte Concentration: The weak affinity (typically in the high µM to mM range) of fragments necessitates screening at high concentrations to achieve sufficient binding site occupancy.

  • DMSO Calibration: Fragment libraries are often dissolved in DMSO. It is crucial to perform a DMSO calibration series to correct for bulk refractive index effects that are not related to binding.

  • Fast Flow Rates: Using high flow rates during analyte injection minimizes mass transport limitation, ensuring that the observed binding rates reflect true interaction kinetics rather than diffusion rates.

Step-by-Step Protocol:
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) to achieve a high density (e.g., >10,000 Response Units, RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk effects.

  • Assay Development & Validation:

    • Buffer Selection: The running buffer should be optimized for protein stability and to minimize non-specific binding (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • DMSO Calibration: Prepare a series of running buffer solutions with varying DMSO concentrations (e.g., 0.5% to 2.0% in 0.25% increments). Inject these over the protein and reference surfaces to create a calibration curve for bulk shift correction.

    • Positive Control: Use a known binder, if available, to confirm the activity of the immobilized protein.

  • Fragment Screening:

    • Stock Preparation: Prepare a stock solution of 2-Amino-N-methylpropanamide hydrochloride (e.g., 100 mM in 100% DMSO).

    • Analyte Preparation: Dilute the stock solution into the running buffer to the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration matches that of the running buffer (typically 1-2%).

    • Injection: Inject the fragment solution over the reference and protein flow cells at a high flow rate (e.g., 50-100 µL/min) for a short contact time (e.g., 30-60 seconds), followed by a dissociation phase.

    • Regeneration: If necessary, use a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

    • For a primary screen, a binding response significantly above the noise level indicates a "hit."

    • For affinity determination, perform a dose-response experiment by injecting a series of fragment concentrations. Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Immobilize Protein on Sensor Chip R1 Inject Fragment (Analyte) P1->R1 P2 Prepare Fragment Stock (in DMSO) P2->R1 P3 DMSO Calibration A1 Double Referencing (Ref. Channel & Blank) P3->A1 R2 Measure Binding Response (RU) R1->R2 Next Cycle R3 Dissociation R2->R3 Next Cycle R2->A1 R4 Regeneration R3->R4 Next Cycle R4->R1 Next Cycle A2 Dose-Response Curve A1->A2 A3 Determine KD A2->A3 G cluster_prep Sample Preparation cluster_run Titration cluster_control Control cluster_analysis Data Analysis P1 Dialyze Protein & Prepare Fragment in Identical Buffer P2 Determine Accurate Concentrations P1->P2 C1 Inject Fragment into Buffer Alone P1->C1 P3 Degas Both Solutions P2->P3 R1 Load Protein (Cell) & Fragment (Syringe) P3->R1 R2 Inject Fragment into Protein (19 x 2µL injections) R1->R2 R3 Record Heat Change R2->R3 A1 Integrate Peaks R3->A1 C2 Determine Heat of Dilution C1->C2 A2 Subtract Heat of Dilution C2->A2 A1->A2 A3 Plot Binding Isotherm A2->A3 A4 Fit Data to Model (Determine KD, ΔH, n) A3->A4

Caption: Key steps in an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

2-Amino-N-methylpropanamide hydrochloride is a valuable tool in the arsenal of the modern drug discovery scientist. As a small, polar fragment, it exemplifies the principles of fragment-based lead discovery. While its interactions with protein targets are often of low affinity, they provide high-quality information about the druggable pockets and interaction motifs of a protein. The structural evidence from PDB entry 5S87 provides a compelling, concrete example of its utility in probing the ATP binding site of a kinase. By employing robust biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry with carefully considered experimental design, researchers can effectively leverage this and similar fragments to uncover novel starting points for the development of next-generation therapeutics.

References

  • PDB 5S87: Williams, E.P., Adamson, R.J., Smil, D., Krojer, T., Burgess-Brown, N., von Delft, F., Bountra, C., Bullock, A.N. (2021) XChem group deposition -- Crystal Structure of human ACVR1 in complex with FM010953a. RCSB Protein Data Bank. [Link]

  • PubChem Compound Summary for CID 6857703: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. PubChem. [Link]

  • PubChem Compound Summary for CID 10920456: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10920456, (2R)-2-amino-N-methylpropanamide. PubChem. [Link]

  • Fragment-based drug design: Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2012). Fragment-Based Approaches in Drug Discovery. Biochemistry, 51(25), 4990–5003. [Link]

  • Surface Plasmon Resonance for Fragments: Neumann, L., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Chemical Biology, 17(7), 1776–1786. [Link]

  • Isothermal Titration Calorimetry Principles: Huck Institutes. Isothermal Titration Calorimetry. PennState. [Link]

  • SPR Principles: Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]

  • ITC for Weak Binders: TA Instruments. (2005). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Fragment Screening by SPR: Bio-Rad Laboratories. Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Protein-Ligand Interactions: de Freitas, R. F., & Schapira, M. (2017). A systematic analysis of atomic protein–ligand interactions in the PDB. MedChemComm, 8(10), 1970-1981. [Link]

  • ITC Overview: Johnson, C. (2022). Biomolecular Thermodynamics and Calorimetry. YouTube. [Link]

  • Protein Binding Overview: Deranged Physiology. (2021). Protein binding of drugs. Deranged Physiology. [Link]

Sources

Application Notes & Protocols for 2-Amino-N-methylpropanamide hydrochloride in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive methodological framework for the utilization of 2-Amino-N-methylpropanamide hydrochloride as a potential substrate in enzymatic assays. Extensive literature searches indicate a lack of specific, published protocols for this particular compound. Therefore, this guide has been developed by synthesizing established principles of enzyme kinetics and assay development. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to design, optimize, and validate robust enzymatic assays for their specific enzyme of interest. The protocols herein are based on best practices and are designed to be adapted and optimized for specific experimental contexts.

Introduction and Compound Characterization

2-Amino-N-methylpropanamide hydrochloride is a small molecule containing a primary amine and a methylamide group, suggesting its potential as a substrate for enzymes such as peptidases, amidases, or other hydrolases. Before its use in any biological assay, thorough characterization is imperative to confirm identity, purity, and stability.

1.1. Physicochemical Properties

The fundamental properties of the compound must be verified upon receipt and prior to the preparation of stock solutions.

ParameterDataSource
Chemical Structure CNC(C)=O.[H]ClSigma-Aldrich
Molecular Formula C₄H₁₁ClN₂OSigma-Aldrich
Molecular Weight 138.60 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 32012-12-7 (for free base)PubChem[1]

1.2. Quality Control Recommendations

Prior to initiating enzymatic assays, the following quality control checks are recommended to ensure the integrity of the compound.

AnalysisMethodPurpose
Purity Assay High-Performance Liquid Chromatography (HPLC-UV/MS)To confirm >95% purity and the absence of significant contaminants.
Identity Confirmation Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR)To verify the molecular weight and structural integrity of the compound.
Solubility Empirical TestingTo determine solubility and stability in relevant aqueous buffers (e.g., Tris, HEPES, PBS) and organic solvents (e.g., DMSO).
Stability HPLC analysis over timeTo assess the compound's stability in solid form and in solution under various storage conditions (e.g., -20°C, 4°C, room temperature).

Principles of Assay Design and Optimization

A successful enzymatic assay requires careful optimization of multiple parameters to ensure that the measured reaction rate is a true representation of the enzyme's activity. The rate of an enzyme-catalyzed reaction is influenced by factors including pH, temperature, and the concentrations of both the enzyme and the substrate.[2][3]

2.1. The Causality Behind Experimental Choices

  • Buffer System: The choice of buffer is critical as pH dramatically affects enzyme structure and activity.[2] An optimal pH must be determined where the enzyme exhibits maximal activity. Furthermore, certain buffer components can inhibit enzyme activity; for example, Tris-based buffers should be used with caution with some glycoside hydrolases.[4]

  • Enzyme Concentration: The concentration of the enzyme must be carefully chosen. It should be low enough to ensure the reaction rate is linear with respect to the enzyme concentration but high enough to generate a measurable signal over the background noise.[5] A standard practice is to test several enzyme dilutions to find a concentration that results in an initial velocity that is linear for a reasonable period.[6]

  • Substrate Concentration (Km Determination): The Michaelis-Menten constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[7] Determining Kₘ is crucial for setting the substrate concentration in subsequent screening assays. For inhibitor studies, using a substrate concentration equal to or below the Kₘ value often provides the best sensitivity. For general activity measurements, a saturating concentration (typically 5-10 times the Kₘ) is used to ensure the reaction rate is independent of the substrate concentration.[8]

2.2. Assay Development Workflow

The development of a robust assay is an iterative process that involves sequential optimization of key parameters.

Assay_Development_Workflow start Start: Define Assay Objective reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) start->reagent_prep enzyme_titration Enzyme Concentration Titration reagent_prep->enzyme_titration linearity_check Confirm Reaction Linearity (Time Course) enzyme_titration->linearity_check Select optimal [E] substrate_titration Substrate Titration (Determine Km & Vmax) linearity_check->substrate_titration Confirm linear range assay_validation Assay Validation (Z'-factor, CV%) substrate_titration->assay_validation Determine Km end_point Final Assay Protocol assay_validation->end_point Protocol meets criteria Michaelis_Menten_Logic input_s Vary Substrate Concentration [S] measure_v Measure Initial Velocity (v₀) input_s->measure_v fixed_e Use Fixed, Optimal Enzyme Concentration [E] fixed_e->measure_v plot_data Plot v₀ vs. [S] measure_v->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve output_km Determine Km (Substrate Affinity) fit_curve->output_km output_vmax Determine Vmax (Maximal Velocity) fit_curve->output_vmax

Caption: Logical flow for determining enzyme kinetic parameters.

Data Interpretation and Troubleshooting

Careful data analysis and proactive troubleshooting are essential for reliable results.

4.1. Sample Data Presentation

Substrate Conc. (µM)Initial Velocity (RFU/min) - Rep 1Initial Velocity (RFU/min) - Rep 2Initial Velocity (RFU/min) - Rep 3Mean VelocityStd. Dev.
05655.30.6
1055585656.31.5
25110115112112.32.5
50180175182179.03.6
100250255248251.03.6
200320315325320.05.0
400360365368364.34.0
800380385382382.32.5

4.2. Common Troubleshooting Scenarios

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate instability or contamination.<[9]br>2. Contaminated buffers or reagents.<br>3. Autohydrolysis of the substrate.1. Prepare fresh substrate solution; confirm purity via HPLC.2. Use fresh, high-purity reagents and sterile technique.3. Run a "no-enzyme" control for the duration of the assay to measure and subtract the background rate.
Low or No Signal 1. Inactive enzyme or substrate.<[9]br>2. Incorrect assay conditions (pH, temp).<[2]br>3. Insufficient incubation time. 1. Verify enzyme activity with a known positive control substrate. Check storage conditions of all reagents.2. Re-optimize pH and temperature for the specific enzyme.3. Extend the reaction time, ensuring the reaction remains in the linear phase.
High Variability Between Replicates 1. Pipetting errors.<[10]br>2. Incomplete mixing of reagents.<br>3. Temperature fluctuations across the plate.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure thorough mixing after adding each reagent, but avoid introducing bubbles.<[11]br>3. Allow the plate to equilibrate fully to the incubation temperature before adding the final reagent.
Non-linear Reaction Progress Curves 1. Substrate depletion (>15% consumed).<[7]br>2. Enzyme instability under assay conditions.3. Product inhibition.1. Reduce the enzyme concentration or shorten the assay time.2. Add stabilizing agents (e.g., BSA, DTT) to the assay buffer if compatible.3. Analyze initial rates only; dilute the sample if necessary.

References

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Protocol for enzyme assays. (2014). The Royal Society of Chemistry. [Link]

  • Troubleshooting Common ELISA Problems. Maxanim. [Link]

  • How to Perform a Standard Enzyme Activity Assay? (2025). Patsnap Synapse. [Link]

  • Enzyme Kinetic Assay. Creative Biogene. [Link]

  • Kinetic Assay Methods. (2025). ResearchGate. [Link]

  • 2-Amino-N-methylpropanamide. PubChem, National Institutes of Health (NIH). [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-N-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

2-Amino-N-methylpropanamide hydrochloride is an amino acid amide derivative. Its structure suggests potential applications in peptide synthesis, as a building block in medicinal chemistry, and in various biochemical assays.[1] As with many small amine-containing molecules, it is supplied as a hydrochloride salt to improve stability and solubility in aqueous media. The presence of amino and amide functionalities, along with its likely hygroscopic nature as a salt, dictates the specific handling and storage procedures outlined in this guide.

Due to the limited availability of specific toxicological data, a cautious approach is paramount. The safety protocols outlined below are based on the known hazards of similar small molecule amino acid hydrochlorides, which include potential for skin and eye irritation, and oral toxicity.[2][3][4]

Physicochemical and Safety Data Summary

The following table summarizes the known and predicted properties of 2-Amino-N-methylpropanamide hydrochloride and its stereoisomer, (S)-2-Amino-N-methylpropanamide hydrochloride.

PropertyValue/InformationSource
Chemical Name 2-Amino-N-methylpropanamide hydrochloride-
Synonyms (S)-2-Amino-N-methylpropanamide hydrochloride (for the S-enantiomer)
Molecular Formula C₄H₁₁ClN₂O
Molecular Weight 138.60 g/mol
Appearance Likely a white to off-white solidInferred from similar compounds
GHS Hazard Classification (based on (S)-isomer) Acute Toxicity, Oral (Category 4)
Hazard Statements (based on (S)-isomer) H302: Harmful if swallowed
Precautionary Statements (based on (S)-isomer) P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Predicted Hazards May cause skin and eye irritation. May cause respiratory tract irritation.Inferred from similar compounds[2][3][4]
Hygroscopicity Expected to be hygroscopic.[5]

Core Directive: A Proactive Approach to Safety

Given the incomplete safety profile for 2-Amino-N-methylpropanamide hydrochloride, a proactive and conservative approach to handling and storage is essential. The causality behind the recommended experimental choices is to mitigate both known and potential, uncharacterized hazards. This self-validating system of protocols is designed to minimize exposure and ensure the integrity of the compound.

The Causality of Caution: Why We Handle with Care

The primary amino group and the amide functionality in the molecule are common in biologically active compounds. While this makes them useful in research, it also means they can potentially interact with biological systems in unintended ways. The hydrochloride salt, while improving stability, can create a mildly acidic environment when dissolved in water, which can be an irritant. Furthermore, as a fine solid, it can be easily aerosolized, leading to inadvertent inhalation.[6]

Experimental Protocols: From Receipt to Disposal

Receiving and Initial Inspection

Upon receipt of the compound, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling 2-Amino-N-methylpropanamide hydrochloride in solid form or in solution.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or if there is a significant risk of splashing.[7]

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[8]

  • Body Protection: A standard laboratory coat must be worn and kept buttoned.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[9]

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment cluster_conditional_ppe Conditional PPE Goggles Chemical Safety Goggles Gloves Nitrile Gloves LabCoat Laboratory Coat FaceShield Face Shield (Splash Risk) Respirator Respirator (Aerosol Risk) Start Handling Compound Start->Goggles Start->Gloves Start->LabCoat Start->FaceShield If splash potential Start->Respirator If aerosolizing

Caption: Personal Protective Equipment (PPE) workflow.

Handling Procedures
  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust.[10] Work surfaces should be protected with absorbent, plastic-backed paper.[8]

  • Weighing: Use a dedicated spatula for this compound. Tare the balance with the weigh boat or paper. Carefully transfer the desired amount of solid. Clean the spatula and the balance area immediately after use with a damp cloth, ensuring no dust remains.

  • Solution Preparation:

    • Add the desired solvent (e.g., deionized water, buffer) to the receiving vessel first.

    • Slowly add the weighed 2-Amino-N-methylpropanamide hydrochloride to the solvent while stirring to prevent clumping and splashing.

    • If necessary, use a sonicator to aid in dissolution.

    • Ensure the container is sealed during mixing if volatile solvents are used.

Spill Management

In the event of a spill, evacuate the immediate area if the spill is large or if dust is generated.

  • Small Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.[6] Wearing appropriate PPE, carefully wipe up the material, place it in a sealed container, and label it for hazardous waste disposal.

  • Small Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Contact your institution's EHS office immediately.

Storage Procedures

Proper storage is crucial to maintain the integrity of 2-Amino-N-methylpropanamide hydrochloride and to ensure safety.

  • Hygroscopicity: This compound is likely hygroscopic, meaning it can absorb moisture from the air.[5] This can lead to clumping and degradation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] A desiccator or a dry box is recommended for long-term storage to protect from moisture.[12][13]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11] Do not store near food or drink.[14]

Storage_Protocol cluster_storage Recommended Storage cluster_incompatibilities Avoid Storing With Compound 2-Amino-N-methylpropanamide hydrochloride SealedContainer Tightly Sealed Container Compound->SealedContainer Oxidizers Strong Oxidizing Agents Compound->Oxidizers  Incompatible Bases Strong Bases Compound->Bases  Incompatible CoolDry Cool, Dry, Well-Ventilated Area SealedContainer->CoolDry Desiccator Desiccator (Recommended) CoolDry->Desiccator

Caption: Recommended storage protocol for the compound.

Emergency Procedures

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]

  • In Case of Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.

Waste Disposal

All waste containing 2-Amino-N-methylpropanamide hydrochloride should be considered hazardous. Dispose of in accordance with local, state, and federal regulations.[16] Collect waste in a clearly labeled, sealed container. Do not dispose of down the drain.

Conclusion

The safe handling and storage of 2-Amino-N-methylpropanamide hydrochloride require a proactive and informed approach. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being mindful of the compound's potential hazards and hygroscopic nature, researchers can work safely and effectively with this chemical.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-amino-2-ethylpropanediol. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Standard - Safety Data Sheet. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-N-methylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-aminopropanamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N,2-dimethylpropanamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpropanamide. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols for Crystallography Studies of 2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unparalleled view into the atomic arrangement of a compound in its solid state, revealing crucial information about conformation, packing, and intermolecular interactions. This guide provides a comprehensive overview of the application of crystallographic techniques to 2-Amino-N-methylpropanamide hydrochloride, a small molecule of interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for this compound, this document synthesizes foundational principles of small-molecule crystallization with available physicochemical data to offer robust, adaptable protocols for researchers. The methodologies outlined herein are designed to guide the user from material preparation to the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Physicochemical Properties of 2-Amino-N-methylpropanamide and its Hydrochloride Salt

A comprehensive understanding of the physicochemical properties of the target compound is the cornerstone of successful crystallization. The following table summarizes key properties for 2-Amino-N-methylpropanamide and its hydrochloride salt, compiled from various chemical databases.

PropertyValueSource
2-Amino-N-methylpropanamide
Molecular FormulaC₄H₁₀N₂OPubChem[1][2]
Molecular Weight102.14 g/mol PubChem[1][2]
IUPAC Name2-amino-N-methylpropanamidePubChem[1]
CAS Number32012-12-7PubChem[1]
2-Amino-N-methylpropanamide Hydrochloride
Molecular FormulaC₄H₁₁ClN₂OSigma-Aldrich[3]
Molecular Weight138.60 g/mol Sigma-Aldrich[3]
FormSolidSigma-Aldrich[3]

Synthesis and Purification of 2-Amino-N-methylpropanamide Hydrochloride

The purity of the starting material is a critical determinant of crystallization success. The following is a generalized protocol for the synthesis of 2-Amino-N-methylpropanamide hydrochloride, which may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis via Amide Coupling and Salt Formation
  • Amide Coupling:

    • In a round-bottom flask, dissolve N-Boc-L-alanine in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine) to the solution and stir for a few minutes to activate the carboxylic acid.

    • Slowly add a solution of methylamine in a suitable solvent (e.g., THF, water) to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification of the Boc-protected Intermediate:

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a mild acid, a mild base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

    • Purify the intermediate using column chromatography on silica gel.[4]

  • Boc Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified Boc-protected amide in a minimal amount of a suitable solvent like dioxane or methanol.[5]

    • Add an excess of a solution of 4M HCl in dioxane.[5]

    • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.[5]

    • The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.[5]

  • Recrystallization for Purification:

    • Dissolve the crude 2-Amino-N-methylpropanamide hydrochloride in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocols for Crystallization

The growth of single crystals is often a process of trial and error. The following protocols for common crystallization techniques provide a starting point for obtaining X-ray quality crystals of 2-Amino-N-methylpropanamide hydrochloride.[1]

General Considerations
  • Purity: The starting material should be of the highest possible purity.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing with temperature. A solvent screen with a small amount of material is highly recommended.

  • Environment: Crystallization experiments should be conducted in a vibration-free environment at a stable temperature.[1]

Protocol 2: Slow Evaporation

This is often the simplest method for growing crystals.[6][7]

  • Prepare a saturated or near-saturated solution of 2-Amino-N-methylpropanamide hydrochloride in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a clean vial.[1]

  • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes, to allow for slow evaporation of the solvent.[6][7]

  • Place the vial in an undisturbed location.

  • Monitor the vial periodically for crystal growth. The process can take from a few days to several weeks.[3]

Rationale: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. The slow rate of evaporation is crucial for the growth of large, well-ordered crystals.[3]

Protocol 3: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[5][8] It involves the slow diffusion of a "poor" solvent (anti-solvent) into a solution of the compound in a "good" solvent.[5]

  • Dissolve the compound in a small volume of a "good" solvent in a small, open vial (the "inner vial").

  • Place this inner vial inside a larger, sealable vial or jar (the "outer vial") that contains a larger volume of a volatile "poor" solvent in which the compound is insoluble.[5]

  • Seal the outer vial and leave it undisturbed.

Rationale: The vapor of the poor solvent from the outer vial slowly diffuses into the solution in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization.[9]

Protocol 4: Slow Cooling

This method is effective when the compound's solubility is significantly temperature-dependent.[3]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[2]

  • Ensure all the solid has dissolved.[3]

  • Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[2]

  • Once at room temperature, the solution can be moved to a refrigerator or cold room to promote further crystallization.

Rationale: As the solution cools, the solubility of the compound decreases, leading to a supersaturated state from which crystals can nucleate and grow. Slow cooling rates are essential to prevent rapid precipitation, which would result in a powder or very small crystals.[2]

Experimental Workflow for Crystallography

The overall process from obtaining the compound to analyzing its crystal structure is depicted in the following workflow diagram.

Crystallography_Workflow cluster_prep Material Preparation cluster_cryst Crystallization cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of 2-Amino-N-methylpropanamide Hydrochloride Purification Purification by Recrystallization Synthesis->Purification Characterization Purity & Identity Confirmation (NMR, MS) Purification->Characterization Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Characterization->Crystallization Harvesting Crystal Harvesting & Mounting Crystallization->Harvesting Data_Collection X-ray Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation

Figure 1: Workflow for the crystallographic study of 2-Amino-N-methylpropanamide hydrochloride.

X-ray Data Collection and Structure Elucidation

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head. For data collection at low temperatures (to minimize radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[10][11] This process generates a series of images containing the diffraction spots.[12]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.[13]

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[4]

Conclusion

This guide provides a foundational framework for the crystallographic analysis of 2-Amino-N-methylpropanamide hydrochloride. While specific experimental conditions will invariably require optimization, the outlined protocols for synthesis, purification, and crystallization offer a robust starting point for researchers. A successful crystallographic study will not only provide definitive structural proof of the compound but will also offer invaluable insights into its solid-state properties, which are critical for its potential applications in drug development and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6857703, (2S)-2-amino-N-methylpropanamide. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • University of Florida. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835–1855. Retrieved from [Link]

  • Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 73(2), 97–107. Retrieved from [Link]

  • NPTEL-NOC IITM. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube. Retrieved from [Link]

  • Stanford University. (n.d.). Crystal Growth. Linac Coherent Light Source. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Veesler, D., & Cambillau, C. (2011). Crystallization of Membrane Proteins by Vapor Diffusion. In Membrane Proteins - Production and Functional Characterization (pp. 149-161). Springer. Retrieved from [Link]

  • University of Washington. (n.d.). X-ray Data Collection Course. Macromolecular Crystallography Core Facility. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigators working with novel chemical entities. This guide uses 2-Amino-N-methylpropanamide hydrochloride (referred to herein as "AMPH" or "your compound") as a representative example of a new small molecule to illustrate the principles and practices for identifying, understanding, and mitigating off-target effects. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to de-risk your compound and build confidence in your experimental results.

Unforeseen interactions between a therapeutic candidate and unintended biological targets are a significant cause of adverse drug reactions and late-stage clinical failures.[1][2] A proactive, systematic approach to identifying and mitigating these off-target effects early in the discovery process is therefore critical for success.[3][4][5] This guide provides a comprehensive overview of the strategies and methodologies to achieve this.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial characterization of a new compound like AMPH.

Q1: My compound shows the desired effect in my primary assay, but I'm also seeing unexpected cellular toxicity. Could this be an off-target effect?

A: Absolutely. Cytotoxicity is a classic indicator of potential off-target activity.[6][7] While high concentrations of any compound can induce stress, a significant drop in cell viability at or near the efficacious concentration warrants investigation. It is crucial to determine the therapeutic window—the concentration range where your compound is effective without being broadly toxic.[8] An early cytotoxicity counter-screen is essential to differentiate between specific, on-target effects and non-specific toxicity.[9][10]

Q2: What is the difference between "off-target" effects and "on-target" toxicity?

A: This is a critical distinction.

  • Off-target effects occur when your compound binds to proteins other than your intended target, leading to unforeseen biological consequences.

  • On-target toxicity happens when the modulation of your intended target, while producing the desired therapeutic effect, also causes adverse effects in other tissues or pathways.

This guide focuses on identifying and mitigating off-target effects.

Q3: When in the drug discovery process should I start thinking about off-target effects?

A: As early as possible.[4][8] Integrating off-target liability assessment from the hit-to-lead stage can save significant time and resources by flagging problematic compounds before extensive optimization.[2][11] Early-stage profiling allows for a more informed selection of lead candidates and can guide medicinal chemistry efforts to improve selectivity.[3]

Q4: What are the primary strategies for identifying potential off-target interactions?

A: A multi-pronged approach is most effective, combining computational (in silico) and experimental (in vitro) methods.[5]

  • In Silico Profiling: Uses computer algorithms to predict potential off-target interactions based on the chemical structure of your compound and its similarity to known ligands for various targets.[12][13]

  • In Vitro Profiling: Involves screening your compound against large panels of known biological targets, such as kinases, GPCRs, ion channels, and transporters.[3][4][14]

  • Unbiased Proteome-wide Approaches: Techniques like chemoproteomics aim to identify all protein binders for your compound directly in a biological sample without prior assumptions.[15][16]

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section provides a systematic approach to troubleshooting common issues that may be linked to off-target effects of AMPH.

Observed Issue Potential Cause (Off-Target Related) Recommended Action Plan
Inconsistent results between different cell lines. The off-target protein is expressed at different levels in the cell lines being tested.1. Confirm Target Expression: Verify that your primary target is expressed at similar levels across the cell lines. 2. Proteomic Analysis: If possible, perform proteomic analysis on the cell lines to identify differences in protein expression that could account for the varied response. 3. Broad-Panel Screening: Submit AMPH for a broad in vitro safety screening panel to identify potential off-targets.[3][4]
Phenotype in cellular assays does not match genetic knockdown/knockout of the intended target. AMPH may be engaging one or more additional targets that contribute to the observed phenotype (polypharmacology).1. Orthogonal Validation: Use a structurally distinct compound known to be a selective inhibitor/activator of your target to see if it recapitulates the phenotype. 2. Target Deconvolution: Employ unbiased methods like chemoproteomics or thermal shift assays to identify all cellular targets of AMPH.[15][16][17]
Compound activity plateaus or decreases at higher concentrations (bell-shaped dose-response curve). At higher concentrations, engagement of a secondary, inhibitory off-target may be antagonizing the primary effect, or general toxicity may be masking the specific activity.1. Cytotoxicity Assay: Perform a dose-response cytotoxicity assay and compare the tox50 with the EC50/IC50 of your primary assay. A tenfold or greater separation is desirable.[7] 2. Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm that AMPH is engaging the primary target in cells at the effective concentration range.[18][19][20]
High background or false positives in a high-throughput screen (HTS). The compound may be interfering with the assay technology itself (e.g., inhibiting luciferase, causing fluorescence interference, or forming aggregates).[10]1. Technology Counter-Screen: Run a counter-screen without the primary target to test for interference with the assay readout system (e.g., a luciferase inhibition assay for a luminescent primary screen).[9] 2. Orthogonal Assay: Validate hits using a different assay format that relies on a distinct detection technology.[7]

A Systematic Workflow for Off-Target De-risking

A structured approach to identifying and mitigating off-target effects is crucial. The following workflow outlines a logical progression from initial prediction to cellular validation.

Off_Target_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mitigation & Optimization InSilico In Silico Profiling (Similarity searching, docking) BroadPanel Broad In Vitro Safety Panel (e.g., 44-target panel) InSilico->BroadPanel Guide panel selection Cytotoxicity Initial Cytotoxicity Assay BroadPanel->Cytotoxicity Prioritize hits for follow-up DoseResponse Dose-Response on Off-Target Hits Cytotoxicity->DoseResponse Proceed if window is acceptable CETSA Cellular Target Engagement (CETSA) DoseResponse->CETSA Confirm cellular binding SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Validated Off-Target Data Chemoproteomics Unbiased Target Deconvolution (Chemoproteomics) CETSA->Chemoproteomics For ambiguous results CounterScreen Develop Off-Target Counter-Screen SAR->CounterScreen LeadOp Lead Optimization (Design for selectivity) CounterScreen->LeadOp Guide medicinal chemistry

Caption: A three-phase workflow for systematic off-target identification and mitigation.

Phase 1: In Silico Prediction and Broad Screening

The initial phase focuses on leveraging predictive tools and broad, cost-effective screening to cast a wide net for potential liabilities.

  • In Silico Profiling: This is the first step. Use computational tools to compare the structure of AMPH against databases of known ligands and their targets.[12][13] This can provide an early warning of potential off-target families (e.g., kinases, GPCRs) and help guide the selection of an appropriate in vitro screening panel.[5] Several web-based tools and commercial platforms are available for this purpose.[13]

  • In Vitro Safety Panels: These are pre-defined collections of binding or functional assays for targets known to be involved in adverse drug reactions.[2][3] Screening AMPH against a standard panel (e.g., a 44- or 87-target panel) provides empirical data on its interactions with the most common safety-relevant proteins.[4][14]

Phase 2: Hit Validation and Unbiased Target Identification

Any "hits" from Phase 1 must be validated to confirm they are genuine interactions and to understand their relevance in a cellular context.

  • Dose-Response Confirmation: Re-test any initial hits from the screening panel in a full dose-response format to determine their potency (IC50 or EC50). A selectivity window of at least 100-fold between the primary target and any off-targets is a common goal in drug discovery.[8]

  • Cellular Target Engagement Assays: It is crucial to confirm that AMPH can bind to the putative off-target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[18][20][21] It measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[19][22] An increase in the melting temperature of a protein in the presence of AMPH provides strong evidence of direct binding.[20]

  • Chemoproteomics: For a truly unbiased view, chemoproteomics techniques can identify the full spectrum of proteins that interact with your compound.[15][16] Methods like Capture Compound Mass Spectrometry (CCMS) use a modified version of your compound to "fish" for its binding partners in a cell lysate, which are then identified by mass spectrometry.[17][23][24] This is particularly valuable when the observed phenotype cannot be explained by the known on-target or any identified off-targets.[15][16]

Phase 3: Mitigation and Lead Optimization

Once off-targets are confirmed, the focus shifts to mitigating their effects through medicinal chemistry.

  • Develop a Counter-Screen: An essential tool for lead optimization is a robust counter-screen assay for the validated off-target.[7][9][10] This allows medicinal chemists to rapidly assess new analogues of AMPH for their activity against both the primary target and the undesirable off-target.

  • Structure-Activity Relationship (SAR) Analysis: Systematically analyze how changes to the chemical structure of AMPH affect its potency at the on-target versus the off-target. This SAR data is critical for rationally designing new molecules with improved selectivity.[3]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow to verify the interaction of AMPH with a suspected off-target protein (Target X) in intact cells.

Objective: To determine if AMPH binding stabilizes Target X against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: a. Culture cells known to express Target X to approximately 80% confluency. b. Treat cells with a range of AMPH concentrations (e.g., 0.1x to 100x the primary target IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.[18]

  • Heating Step: a. Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes for each treatment condition. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[18] Include an unheated control.

  • Lysis and Separation: a. Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[22]

  • Detection and Analysis: a. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. b. Analyze the amount of soluble Target X remaining at each temperature using Western blotting or another suitable protein quantification method. c. Plot the percentage of soluble Target X against temperature for each AMPH concentration. A rightward shift in the melting curve in the presence of AMPH indicates thermal stabilization and thus, target engagement.[20]

CETSA_Workflow A 1. Treat Cells (Vehicle vs. AMPH) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Analyze Supernatant (e.g., Western Blot for Target X) C->D E 5. Plot Melting Curve (Soluble Protein vs. Temp) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Afzal, A. M., et al. (2015). Computational/in silico methods in drug target and lead prediction. Journal of translational medicine, 13(1), 1-15. [Link]

  • Yan, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chinese Journal of Chemistry, 41(24), 3323-3334. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237-251. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Hurley, L. H. (Ed.). (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Hussain, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249. [Link]

  • ResearchGate. (n.d.). In silico tools for off-target prediction. [Diagram]. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Chen, X., & Wong, Y. K. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6549-6559. [Link]

  • The University of Arizona. (n.d.). Our Process. R. Ken Coit College of Pharmacy. [Link]

  • BioAgilytix. (n.d.). Discovery Phase in Drug Development. BioAgilytix. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Archer, J. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future medicinal chemistry, 6(3), 295-317. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • Zhao, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4562. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Oligonucleotide Therapeutics Society. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]

  • ResearchGate. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]

  • Szymański, P., et al. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International journal of molecular sciences, 13(1), 4-24. [Link]

  • ResearchGate. (2025). How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 227-235. [Link]

  • Valentine, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 778. [Link]

  • Antibody Therapeutics. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(3), 143-152. [Link]

Sources

how to address batch-to-batch variability of 2-Amino-N-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the technical support center for 2-Amino-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical issue of batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of why variability occurs and how to systematically address it, ensuring the consistency and reliability of your experimental results.

Batch-to-batch consistency is a cornerstone of successful research and development, directly impacting everything from the reproducibility of biological assays to the safety and efficacy of a potential therapeutic agent.[1][2] Inconsistent batches can lead to misleading data, failed experiments, and significant delays in project timelines. This resource provides a structured approach to identifying, characterizing, and ultimately controlling the quality of your 2-Amino-N-methylpropanamide hydrochloride batches.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding batch variability.

Q1: What is 2-Amino-N-methylpropanamide hydrochloride and why is its consistency important?

2-Amino-N-methylpropanamide hydrochloride is a small organic molecule, likely used as a synthetic building block or intermediate in the development of more complex molecules, such as pharmaceuticals.[3] Its structure, featuring a primary amine, an amide, and a chiral center, makes it reactive and useful in various chemical syntheses. Consistency is paramount because subtle variations in purity, impurity profiles, or physical properties between batches can drastically alter reaction kinetics, yield, and the purity of the final product, as well as its pharmacological or biological activity.[4][5]

Q2: What are the primary drivers of batch-to-batch variability in this compound?

Variability typically originates from three main areas: the manufacturing process, raw materials, and storage conditions.[6][7]

  • Synthesis Process: Minor changes in reaction temperature, time, reagent addition rate, or pH can lead to different impurity profiles.[8] The efficiency of the final purification and salt formation steps is also critical.

  • Raw Materials: The quality and purity of starting materials for the synthesis can fluctuate between suppliers or even lots from the same supplier, introducing new or different levels of impurities that carry through to the final product.[7][9]

  • Storage and Handling: 2-Amino-N-methylpropanamide hydrochloride, containing an amide and an amine, may be susceptible to degradation via hydrolysis or oxidation, especially if stored improperly (e.g., exposed to humidity, high temperatures, or light).[10][11]

Q3: My experimental results are inconsistent when using a new batch. What's the first thing I should do?

Before rerunning your entire experiment, perform a side-by-side analytical comparison of the old ("trusted") batch and the new batch. The goal is to quickly identify any significant chemical or physical differences. Start with simple, accessible techniques like High-Performance Liquid Chromatography (HPLC) for a purity comparison and ¹H NMR (Proton Nuclear Magnetic Resonance) to confirm identity and check for obvious impurities.

Q4: What are the Critical Quality Attributes (CQAs) I should be monitoring for this compound?

Critical Quality Attributes are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an intermediate like this, key CQAs include:

  • Identity: Confirmation that the compound is indeed 2-Amino-N-methylpropanamide hydrochloride.

  • Purity/Assay: The percentage of the desired compound in the batch.

  • Impurity Profile: The identity and quantity of each impurity. This is crucial, as even small amounts of certain impurities can interfere with subsequent reactions or biological assays.

  • Water Content: The hydrochloride salt can be hygroscopic; excess water can affect reaction stoichiometry and promote degradation.

  • Physical Properties: Crystal form and particle size can influence solubility and dissolution rate, which is critical for consistent solution preparation.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues arising from suspected batch variability.

Problem 1: Inconsistent or Unexpected Biological/Reaction Outcome

You've used a new batch of 2-Amino-N-methylpropanamide hydrochloride in your established biological assay or chemical reaction, and the results (e.g., cell viability, enzyme inhibition, reaction yield) are significantly different from what you achieved with a previous batch.

Causality & Logic

The observed inconsistency is a symptom; the root cause is likely a chemical or physical difference in the new batch. An impurity could be inhibiting your enzyme, a lower-than-stated purity could mean you're using less active material, or different physical properties could be affecting its solubility and effective concentration.[6] The following workflow is designed to systematically identify the root cause.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Analysis & Hypothesis cluster_2 Phase 3: Confirmation & Resolution start Inconsistent Experimental Results hplc Purity & Impurity Profile (HPLC-UV/MS) start->hplc Compare New vs. Old Batch nmr Identity & Structural Impurities (¹H NMR) start->nmr Compare New vs. Old Batch kf Water Content (Karl Fischer Titration) start->kf Compare New vs. Old Batch analyze Analyze Data: - Purity Difference? - New Impurities? - Water Content Difference? hplc->analyze nmr->analyze kf->analyze hypo1 Hypothesis: Lower Purity analyze->hypo1 Purity < Specification hypo2 Hypothesis: Active Impurity analyze->hypo2 New/Elevated Impurity Peaks hypo3 Hypothesis: Solubility Issue analyze->hypo3 Purity & Impurities OK confirm1 Confirm: Re-run experiment with adjusted mass based on purity (Assay value) hypo1->confirm1 confirm2 Confirm: Isolate impurity (if possible) and test its activity directly hypo2->confirm2 confirm3 Confirm: Measure solubility & dissolution rate. Observe under microscope. hypo3->confirm3 resolve Resolution: - Adjust mass for purity - Source higher purity material - Modify dissolution protocol confirm1->resolve confirm2->resolve confirm3->resolve

Caption: Troubleshooting workflow for inconsistent results.

Problem 2: Different Physical Appearance or Solubility Issues

The new batch has a different color (e.g., off-white vs. pure white), is less crystalline, or fails to dissolve as readily as previous batches under standard conditions.

Causality & Logic

Physical properties are directly linked to the material's solid-state characteristics. A change in the crystallization process can trap solvents or impurities, leading to discoloration. It can also result in a different polymorphic form or an amorphous solid, which can have dramatically different solubility and stability profiles.[12]

Recommended Analytical Investigation
Analytical Technique Purpose What to Look For
Powder X-Ray Diffraction (PXRD) To identify the solid-state form (crystalline vs. amorphous) and the specific polymorph.A sharp, defined pattern indicates a crystalline solid. A broad halo indicates an amorphous solid. Compare the pattern of the new batch to the old one.
Differential Scanning Calorimetry (DSC) To determine melting point and detect the presence of different polymorphs or solvates.A sharp melting endotherm is characteristic of a pure crystalline solid. Broad peaks or multiple thermal events may suggest impurities or polymorphism.
Thermogravimetric Analysis (TGA) To quantify the amount of residual solvent or water.A weight loss step before the compound's decomposition temperature indicates the presence of volatile components like solvents or water.
Microscopy To visually inspect crystal habit (shape) and particle size distribution.Differences in crystal shape (e.g., needles vs. plates) or size can significantly impact dissolution rates.

Key Experimental Protocols

These protocols provide a starting point for the in-house analysis of 2-Amino-N-methylpropanamide hydrochloride. Always operate in accordance with your institution's safety guidelines.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

This method provides a quantitative measure of the main component and detects UV-active impurities.

  • System Preparation:

    • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile (the diluent). This gives a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatograms of the new and old batches, looking for new peaks, missing peaks, or peaks with significantly different area percentages. For definitive impurity identification, an LC-MS method should be employed.[13]

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol confirms the chemical structure of the compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Typical acquisition parameters include 16-32 scans, a relaxation delay of 1-2 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the residual solvent peak.

    • Compare the chemical shifts, splitting patterns (multiplicity), and integrations of the new batch's spectrum to a reference spectrum from a trusted batch or theoretical values.

    • Pay close attention to small peaks in the baseline, which may indicate the presence of impurities not detected by HPLC (if they lack a UV chromophore).[14]

Root Cause Analysis of Manufacturing Variability

The following diagram illustrates the potential sources of variability originating from the synthesis and purification process. Addressing batch-to-batch variability often requires collaboration and transparency with the compound's manufacturer or supplier.[5][7]

G Variability Batch-to-Batch Variability RawMaterials Raw Materials Variability->RawMaterials Process Synthesis Process Variability->Process Purification Purification Variability->Purification Handling Storage & Handling Variability->Handling Analysis Analytical Methods Variability->Analysis RM1 Starting Material Purity RawMaterials->RM1 RM2 Reagent Grade/Source RawMaterials->RM2 RM3 Solvent Water Content RawMaterials->RM3 P1 Temperature Control Process->P1 P2 Reaction Time Process->P2 P3 pH Fluctuation Process->P3 PU1 Crystallization Solvent Purification->PU1 PU2 Drying Conditions Purification->PU2 PU3 Number of Recrystallizations Purification->PU3 H1 Exposure to Humidity Handling->H1 H2 Temperature Cycles Handling->H2 H3 Light Exposure Handling->H3 A1 Method Validation Analysis->A1 A2 Sampling Error Analysis->A2 A3 Instrument Calibration Analysis->A3

Caption: Root cause analysis for batch variability.

References
  • BenchChem. (n.d.). Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride.
  • ChemScene. (n.d.). 2-Amino-N-hydroxy-2-methylpropanamide hydrochloride.
  • ECA Academy. (2025, January 15). New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies.
  • BioPharm International. (n.d.). Raw Material Variability.
  • Kwiecień, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. PubMed Central.
  • BenchChem. (n.d.). 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Adams, W. P., et al. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. National Institutes of Health.
  • Thermo Fisher Scientific. (n.d.). Controlling raw materials variability for batch consistency when scaling up.
  • At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variations.
  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
  • Kaduk, J. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • BioPharm International. (2016, March 1). Biopharma Takes On Raw Material Variability.
  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. PubChem Compound Database.

Sources

Technical Support Center: Navigating the Challenges in Scaling Up 2-Amino-N-methylpropanamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 2-Amino-N-methylpropanamide hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common hurdles in the synthesis of this important amino amide.

Synthetic Overview

A common and reliable method for synthesizing 2-Amino-N-methylpropanamide hydrochloride involves a two-step process. This begins with the amide coupling of a protected amino acid, such as Boc-L-alanine, with methylamine. This is followed by the deprotection of the Boc group and subsequent salt formation to yield the final hydrochloride product.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection and Salt Formation Boc-L-Alanine Boc-L-Alanine Coupling_Reaction Amide Coupling (e.g., HATU, DIPEA in DMF) Boc-L-Alanine->Coupling_Reaction Methylamine Methylamine Methylamine->Coupling_Reaction Boc_Protected_Amide Boc-Protected Amide Coupling_Reaction->Boc_Protected_Amide Deprotection Boc Deprotection (e.g., 4M HCl in Dioxane) Boc_Protected_Amide->Deprotection Final_Product 2-Amino-N-methylpropanamide hydrochloride Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of 2-Amino-N-methylpropanamide hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Amino-N-methylpropanamide hydrochloride in a question-and-answer format.

Problem 1: Low or No Yield of the N-methylated Amino Acid

Question: I am experiencing a low yield of my N-methylated product. What are the possible causes and how can I resolve this?

Answer:

Low yields in N-methylation reactions can stem from several factors, primarily related to incomplete deprotonation, steric hindrance, or poor solubility.

  • Incomplete Deprotonation: The nitrogen atom of the amino acid needs to be sufficiently deprotonated to act as a nucleophile. For methods like the Benoiton protocol, which uses sodium hydride and methyl iodide, it's crucial to use fresh sodium hydride and maintain strictly anhydrous conditions.[1]

  • Steric Hindrance: The bulky side chains of some amino acids can impede the approach of the methylating agent. While not a major issue for alanine, optimizing reaction conditions such as temperature and reaction time can help.

  • Poor Solubility: The amino acid derivative might not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and reduced conversion.[1] Using a co-solvent system, such as a mixture of THF and DMF, can enhance the solubility of the N-protected amino acid's sodium salt.[1]

Problem 2: Over-methylation and Side Reactions

Question: I am observing the formation of a di-methylated product and other side reactions. How can I prevent this?

Answer:

Over-methylation is a common challenge, especially when using highly reactive methylating agents.

  • Control of Stoichiometry: Carefully control the amount of the methylating agent used. It is advisable to start with a smaller excess and optimize the stoichiometry based on in-process controls.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor over-methylation. Running the reaction at the lowest effective temperature and monitoring its progress closely can help minimize this side reaction.[1]

Problem 3: Racemization of the Chiral Center

Question: How can I minimize the risk of racemization during the synthesis?

Answer:

Racemization is a critical concern when working with chiral amino acids.

  • Reaction Temperature: Higher temperatures can increase the rate of racemization.[1] It is recommended to perform the methylation at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Choice of Method: Some N-methylation methods are more prone to causing racemization than others.[1] A thorough literature review of different methods for your specific substrate is recommended.

Problem 4: Difficulties in Purification

Question: I am struggling to purify the final product. What are the recommended purification techniques?

Answer:

Purification of the crude 2-Amino-N-methylpropanamide hydrochloride can be achieved through several methods.

  • Recrystallization: This is often the most effective method for purifying the final hydrochloride salt. A suitable solvent system, such as ethanol/ether, can be used.[2]

  • Silica Gel Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel chromatography may be necessary.[2]

  • Ion-Exchange Chromatography: For challenging separations, particularly in removing inorganic salts and other amino acid impurities, ion-exchange chromatography can be a powerful tool.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of amino acids?

The most widely used method for N-methylation is the Benoiton protocol, which utilizes sodium hydride and methyl iodide with N-acyl or N-carbamoyl protected amino acids.[4] Other methods have also been developed to address some of the limitations of this protocol.[5]

Q2: How does N-methylation affect the properties of the final molecule?

N-methylation increases the lipophilicity of a molecule, which can improve its solubility in non-aqueous solvents and enhance membrane permeability, making it more bioavailable.[4][6] However, it also removes the possibility of hydrogen bonding at the nitrogen atom, which could affect binding interactions.[4]

Q3: What are the key challenges when scaling up this synthesis?

Scaling up any chemical synthesis introduces a new set of challenges.[7] For this particular synthesis, key considerations include:

  • Process Mass Intensity (PMI): The amount of waste generated per kilogram of product. Solid-phase synthesis, if used, can have a very high PMI due to the large excess of reagents and solvents required.[8]

  • Reaction Kinetics: Heterogeneous reactions, such as those involving solid reagents, can have non-linear reaction kinetics, making them difficult to control on a large scale.[9]

  • Purification: Purification methods that are straightforward on a lab scale, like chromatography, can become bottlenecks in a large-scale process. Developing a robust crystallization method is often crucial for industrial production.

Q4: What analytical techniques are recommended for characterizing the final product?

A thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Parameter Method Expected Outcome
Identity ¹H and ¹³C NMR SpectroscopySpectra consistent with the proposed structure, absence of significant impurity peaks.[2]
Mass Spectrometry (e.g., ESI-MS)A molecular ion peak corresponding to the free base.[2]
Purity HPLC-UV/MSA major peak with >95% purity, with a retention time and mass spectrum corresponding to the target compound.[2]
Elemental AnalysisTheoretical %C, %H, %N, and %Cl values consistent with the molecular formula.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-L-N-methyl-alaninamide
  • To a solution of Boc-L-Alanine in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Cool the reaction mixture to 0°C.

  • Bubble methylamine gas through the solution or add a solution of methylamine in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by silica gel chromatography to obtain the Boc-protected amide.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the Boc-protected amide in a minimal amount of a suitable solvent like dioxane or methanol.[2]

  • Add an excess of a 4M HCl solution in dioxane.[2]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.[2]

  • The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.[2]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[2]

References

  • Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
  • 26815-96-3 | 2-Amino-N-hydroxy-2-methylpropanamide hydrochloride. ChemScene.
  • Preparation method of N,N-dimethylaminochloropropane hydrochloride.
  • CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • N-methylation in amino acids and peptides: Scope and limit
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. PMC - NIH.
  • Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis. Oxford Global.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • Technical Support Center: Optimizing N-Methyl
  • Development of Kilogram-Scale Convergent Liquid-Phase Synthesis of Oligonucleotides.
  • US4956471A - Process for isolating and purifying amino acids.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).
  • The scale-up singularity: Manufacturing innov
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. PubMed Central.
  • Facile and rapid route for the synthesis of novel conformationally constrained norstatine analogs via PADAM-cycliz
  • WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • L-Proline, 2-methyl. Organic Syntheses Procedure.

Sources

minimizing cytotoxicity of 2-Amino-N-methylpropanamide hydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Amino-N-methylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. We understand that achieving consistent, reproducible results is paramount, and managing off-target effects like cytotoxicity at high concentrations is a critical challenge.

This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate potential cytotoxicity associated with 2-Amino-N-methylpropanamide hydrochloride. Our approach is grounded in established principles of cell culture, pharmacology, and formulation science to ensure you can confidently advance your research.

Part 1: Understanding Cytotoxicity of 2-Amino-N-methylpropanamide Hydrochloride

While specific high-concentration cytotoxicity data for 2-Amino-N-methylpropanamide hydrochloride is not extensively published, we can extrapolate from the behavior of similar small molecule amine hydrochlorides and amino acid amides in biological systems. High concentrations of such compounds can induce cellular stress through several potential mechanisms:

  • Osmotic Stress: A high molar concentration of any soluble compound can alter the osmotic pressure of the culture medium, leading to cell shrinkage or swelling, and subsequent apoptosis or necrosis.

  • pH Fluctuation: The hydrochloride salt can alter the pH of poorly buffered media, creating a suboptimal environment for cell growth and viability.

  • Metabolic Burden: Cells may actively transport or metabolize the compound, and at high concentrations, this can deplete energy reserves or produce toxic byproducts.

  • Off-Target Pharmacological Effects: At concentrations significantly above the intended therapeutic or experimental range, small molecules can interact with unintended cellular targets, triggering toxic signaling pathways.

Our troubleshooting guide is designed to systematically address these potential causes.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures shortly after adding high concentrations of 2-Amino-N-methylpropanamide hydrochloride. What is the most likely cause?

A1: Acute cytotoxicity observed shortly after compound addition is often linked to physicochemical properties of the treatment solution. The primary suspects are significant shifts in osmolality or pH of the cell culture medium. We recommend immediately verifying the pH of your final working solution after the addition of the compound. Additionally, ensure that the final concentration of the vehicle (e.g., DMSO, ethanol) is well below the known toxicity threshold for your cell line.

Q2: How can I determine if the cytotoxicity is due to the compound itself or a secondary effect like pH change?

A2: This requires a well-controlled experiment. We recommend preparing a "vehicle control" that is pH-adjusted to match the pH of your final high-concentration drug solution.

  • Workflow for pH-Matched Vehicle Control:

    • Prepare your high-concentration solution of 2-Amino-N-methylpropanamide hydrochloride in your chosen vehicle/medium.

    • Measure the pH of this solution.

    • Prepare a separate solution containing only the vehicle and medium.

    • Adjust the pH of this vehicle-only solution to match the pH of the drug solution using a sterile, biologically compatible acid or base (e.g., HCl or NaOH).

    • Treat a set of cells with this pH-matched vehicle control alongside your experimental groups.

If you observe similar levels of cytotoxicity in the pH-matched control as in the drug-treated group, it strongly suggests the pH shift is a major contributing factor. If the drug-treated cells show significantly more death, the cytotoxicity is more likely inherent to the compound at that concentration.

Q3: Can the stability of the compound in solution be a factor in its cytotoxicity?

A3: Yes, absolutely. The stability of amino acids and their derivatives in concentrated cell culture media can be influenced by preparation and storage conditions[1]. Degradation of the compound over time in your experimental conditions (e.g., in a 37°C incubator) could lead to the formation of byproducts with higher toxicity. It is advisable to use freshly prepared solutions for each experiment. If you must store solutions, conduct stability studies by storing the solution under various conditions and testing its cytotoxic profile over time.

Troubleshooting Guide: Step-by-Step Mitigation Strategies

Issue: Unacceptable levels of cytotoxicity at required high concentrations.

This guide presents a tiered approach to systematically address and minimize cytotoxicity.

Tier 1: Formulation & Solution Optimization

The first step is to optimize the formulation of the compound to minimize physicochemical stress on the cells.

Strategy 1.1: pH Buffering and Adjustment

  • Causality: The hydrochloride salt of an amine can lower the pH of the culture medium, especially if the medium has low buffering capacity. This acidic shift can directly induce cell death.

  • Protocol:

    • Prepare a concentrated stock solution of 2-Amino-N-methylpropanamide hydrochloride.

    • When preparing your final working concentrations in cell culture medium, use a medium fortified with a stronger buffer system, such as HEPES.

    • After adding the compound to the medium, measure the pH using a calibrated and sterile electrode.

    • If the pH has shifted outside the optimal range for your cells (typically pH 7.2-7.4), adjust it back using sterile, dilute NaOH.

    • Always run a vehicle control with the same final pH.

Strategy 1.2: Co-formulation with Excipients

  • Causality: Certain biocompatible excipients can help to stabilize the compound in solution, improve its solubility, or mask cytotoxic moieties, thereby reducing its direct toxic effect on cells[2]. Cyclodextrins are a well-established class of compounds used for this purpose[2][3].

  • Experimental Protocol: Screening for Cytotoxicity Reduction with HPβCD

    • Preparation of Complex: Prepare solutions of 2-Hydroxypropyl-beta-cyclodextrin (HPβCD) in your cell culture medium at various molar ratios relative to your compound (e.g., 1:1, 1:2, 1:5 of compound:HPβCD).

    • Add 2-Amino-N-methylpropanamide hydrochloride to the HPβCD solutions and allow them to complex, typically by gentle agitation for 1-2 hours at room temperature.

    • Cell Treatment: Treat your cells with these complexed formulations.

    • Controls: Include controls for the compound alone and HPβCD alone at the highest concentration used.

    • Assessment: After the desired incubation period, assess cell viability using a standard method like an MTT or CellTiter-Glo® assay.

Treatment GroupCompound Conc.HPβCD Conc.Expected Outcome
Control 0 µM0 µMHigh Viability
Compound Only High (e.g., 1 mM)0 µMLow Viability (Baseline Cytotoxicity)
HPβCD Only 0 µMHigh (e.g., 5 mM)High Viability (Excipient is non-toxic)
Complex 1:1 1 mM1 mMIncreased viability vs. Compound Only
Complex 1:2 1 mM2 mMPotentially higher viability
Complex 1:5 1 mM5 mMPotentially highest viability

Tier 2: Cell Culture & Experimental Design Modifications

If formulation changes are insufficient, modifying the experimental conditions can help improve cell tolerance.

Strategy 2.1: Gradual Dose Escalation

  • Causality: Exposing cells to a sudden high concentration of a compound can induce acute shock and cell death. A gradual increase in concentration may allow cells to adapt.

  • Protocol:

    • Instead of a single high-dose treatment, start with a lower, non-toxic concentration.

    • Every 12-24 hours, increase the concentration in a stepwise manner until the final desired concentration is reached.

    • This "conditioning" of the cells can sometimes improve their tolerance to the final high dose.

Strategy 2.2: Supplementation with Amino Acids

  • Causality: High concentrations of a single amino acid amide might interfere with the transport or metabolism of other essential amino acids, leading to a state of nutrient deficiency or imbalance. Supplementing the medium with a balanced mixture of other amino acids can sometimes rescue this effect[4].

  • Protocol:

    • Prepare your high-concentration treatment solution in a medium that has been supplemented with a commercial amino acid solution (e.g., MEM Amino Acids Solution).

    • Compare the cytotoxicity in standard medium versus the amino acid-supplemented medium.

Tier 3: Exploring Analogs & Alternative Compounds

If cytotoxicity remains an insurmountable issue, it may be necessary to consider alternative, structurally related compounds.

Strategy 3.1: Structure-Activity Relationship (SAR) Analysis

  • Causality: Minor modifications to the chemical structure can significantly alter the cytotoxic profile of a compound without necessarily impacting its desired biological activity. It has been shown that altering alkyl chain lengths or replacing functional groups can modify the biological properties of similar molecules[5].

  • Recommendation: If available, test analogs of 2-Amino-N-methylpropanamide hydrochloride. For example, compounds with different N-alkyl groups (e.g., ethyl, propyl) or stereochemistry may exhibit lower cytotoxicity[6][7][8][9]. This exploration is a core principle of drug development and medicinal chemistry.

Part 3: Visualizations & Workflows

Workflow for Troubleshooting Cytotoxicity

Cytotoxicity_Troubleshooting_Workflow A High Cytotoxicity Observed B Tier 1: Formulation & Solution Optimization A->B C Check & Adjust pH of Treatment Medium B->C D Co-formulate with Excipients (e.g., Cyclodextrins) B->D E Problem Resolved? C->E D->E F Tier 2: Experimental Design Modification E->F No L Continue Experiment E->L Yes G Implement Gradual Dose Escalation F->G H Supplement Medium with Amino Acids F->H I Problem Resolved? G->I H->I J Tier 3: Consider Alternatives I->J No I->L Yes K Test Structural Analogs J->K M Re-evaluate Project Goals K->M

Caption: Encapsulation by cyclodextrin reduces free drug concentration.

References

  • Teasdale, A., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Alcoholic Hydrogen Chloride. Organic Process Research & Development, 13(4), 783–787. [Link]

  • Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry. [Link]

  • Formulation strategies in immunotherapeutic pharmaceutical products. Journal of Pharmaceutical Sciences. [Link]

  • Al-Warhi, T., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Oncology, 11, 687311. [Link]

  • Geaugey, V., et al. (1989). Influence of amino acids on hybridoma cell viability and antibody secretion. Cytotechnology, 2(2), 119–129. [Link]

  • Jain, A. S., & Gupta, V. K. (2008). Approaches to reducing toxicity of parenteral anticancer drug formulations using cyclodextrins. International Journal of Pharmaceutics, 354(1-2), 1-15. [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules. [Link]

  • 2-amino-N-ethyl-N-methylpropanamide hydrochloride product page. American Elements. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]

  • Ganta, S., & Amiji, M. (2008). Approaches to reducing toxicity of parenteral anticancer drug formulations using cyclodextrins. Journal of Drug Delivery Science and Technology, 18(4), 235-242. [Link]

  • Schmitt, C., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(11), 3076-3085. [Link]

  • (2S)-2-amino-N-methylpropanamide PubChem entry. National Center for Biotechnology Information. [Link]

  • 2-Amino-N-methylpropanamide PubChem entry. National Center for Biotechnology Information. [Link]

  • 2-amino-N,N-dimethylpropanamide PubChem entry. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Independent Verification of 2-Amino-N-methylpropanamide Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. This guide provides an in-depth technical framework for the independent verification of 2-Amino-N-methylpropanamide hydrochloride, a methylated amino acid amide of growing interest. We will delve into the critical analytical techniques required to confirm its identity, purity, and key physicochemical properties. Furthermore, this guide will objectively compare 2-Amino-N-methylpropanamide hydrochloride with its non-methylated counterpart, L-Alaninamide hydrochloride, and a related methylated precursor, N-methyl-L-alanine hydrochloride, providing supporting experimental data and methodologies to empower researchers in their own laboratories.

The Significance of N-Methylation in Amino Amides

N-methylation, the addition of a methyl group to a nitrogen atom, is a strategic modification in medicinal chemistry. Incorporating N-methylated amino acids into peptides and small molecules can significantly enhance their pharmacokinetic properties. This modification can lead to increased metabolic stability by shielding the amide bond from enzymatic degradation, as well as improved membrane permeability.[1][2] These enhancements make N-methylated compounds like 2-Amino-N-methylpropanamide hydrochloride attractive building blocks in the design of novel therapeutics.

Core Analytical Verification Workflow

A systematic approach is essential for the rigorous verification of any chemical entity. The following workflow outlines the key experimental stages for confirming the identity and purity of a sample purported to be 2-Amino-N-methylpropanamide hydrochloride.

Verification_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Comparison Comparative Analysis Synthesis Synthesis of 2-Amino-N- methylpropanamide HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR Structural Elucidation (1H & 13C NMR) Purification->NMR Verify Structure MS Molecular Weight Confirmation (Mass Spec) Purification->MS Confirm Mass HPLC Purity & Chiral Separation (HPLC) Purification->HPLC Assess Purity EA Elemental Composition (Elemental Analysis) Purification->EA Confirm Formula Comparison Comparison with Alternatives NMR->Comparison MS->Comparison HPLC->Comparison EA->Comparison

Caption: A generalized workflow for the synthesis, purification, and analytical verification of 2-Amino-N-methylpropanamide hydrochloride.

Part 1: Detailed Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. While specific instrumentation and conditions may vary, these protocols represent standard, robust approaches for the characterization of small amine hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for unequivocally determining the chemical structure of a molecule. For 2-Amino-N-methylpropanamide hydrochloride, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Characteristics:

Due to the lack of publicly available experimental spectra for 2-Amino-N-methylpropanamide hydrochloride, the following are predicted chemical shifts and splitting patterns based on known values for similar structures.

  • α-proton (CH): A quartet, due to coupling with the three protons of the adjacent methyl group.

  • α-methyl protons (CH₃): A doublet, due to coupling with the single α-proton.

  • N-methyl protons (NH-CH₃): A doublet, due to coupling with the adjacent N-H proton.

  • Amine protons (NH₂): A broad singlet.

  • Amide proton (NH): A broad singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-Amino-N-methylpropanamide hydrochloride sample.[3]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial.[3] The choice of solvent is critical, as protic solvents may exchange with the amine and amide protons, leading to signal broadening or disappearance.

    • Transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[4] Filtering the solution through a small plug of glass wool in a Pasteur pipette is recommended.[4]

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm and an acquisition time of 2-4 seconds are typically sufficient.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[5]

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Expected Mass Spectrum:

The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). For 2-Amino-N-methylpropanamide (C₄H₁₀N₂O), the expected monoisotopic mass is approximately 102.08 g/mol .

Experimental Protocol for ESI-MS:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup & Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and good ionization.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the observed m/z value with the theoretical exact mass of the protonated molecule.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

HPLC is the workhorse for assessing the purity of a compound and, with the appropriate chiral stationary phase, for determining its enantiomeric purity.

Experimental Protocol for Purity Analysis (Reversed-Phase HPLC):

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.[6]

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent.

    • Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column.

    • Set a flow rate of, for example, 1.0 mL/min.

    • Use UV detection at a suitable wavelength (e.g., 210 nm) where the amide bond absorbs.

    • Inject the sample and run the gradient.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by integrating the peak areas. The peak purity can be further assessed using a photodiode array (PDA) detector to check for co-eluting impurities.[7]

Experimental Protocol for Chiral Separation:

For chiral molecules like 2-Amino-N-methylpropanamide, it is crucial to determine the enantiomeric excess. This can be achieved using a chiral stationary phase (CSP).

  • Column Selection:

    • Choose a suitable chiral column. Polysaccharide-based CSPs are often effective for the separation of chiral amines and amides.[8]

  • Mobile Phase:

    • The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[8]

  • Chromatographic Conditions:

    • Run the separation under isocratic conditions.

    • Monitor the elution using a UV detector.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Alternatively, pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be used to form diastereomers that can be separated on a standard reversed-phase column.[9]

Part 2: Comparative Analysis with Alternatives

To provide context for the experimental results of 2-Amino-N-methylpropanamide hydrochloride, it is valuable to compare its properties with those of relevant alternatives. Here, we consider its non-methylated analog, L-Alaninamide hydrochloride, and a related methylated precursor, N-methyl-L-alanine hydrochloride.

Physicochemical Properties Comparison

The introduction of a methyl group is expected to alter the physicochemical properties of the molecule.

Property2-Amino-N-methylpropanamide HClL-Alaninamide HClN-methyl-L-alanine HClRationale for Expected Differences
Molecular Weight 138.60 g/mol 124.57 g/mol [10]139.58 g/mol The addition of a methyl group (CH₂) increases the molecular weight.
Solubility Expected to be slightly lower in polar solventsGenerally soluble in water[11]Soluble in waterThe N-methyl group can slightly reduce the ability to form hydrogen bonds, potentially decreasing aqueous solubility.
Lipophilicity (LogP) Expected to be higherLowerHigher than L-alanineThe methyl group increases the non-polar character of the molecule, leading to higher lipophilicity.
pKa Expected to be slightly higher~8.2 (amine)~10.3 (amine)The electron-donating effect of the methyl group on the nitrogen atom can increase its basicity.
Comparison of Expected Analytical Data

The structural differences between these compounds will be clearly reflected in their analytical data.

Analytical Technique2-Amino-N-methylpropanamide HCl (Expected)L-Alaninamide HCl (Reference)N-methyl-L-alanine HCl (Reference)
¹H NMR Will show a signal for the N-methyl group (doublet).Will not have an N-methyl signal.Will show a signal for the N-methyl group.
¹³C NMR Will have a carbon signal corresponding to the N-methyl group.Will not have an N-methyl carbon signal.Will have a carbon signal for the N-methyl group.
Mass Spectrum ([M+H]⁺) m/z ≈ 103.09m/z ≈ 89.07m/z ≈ 104.07
HPLC Retention Time (RP) Expected to be longer than L-Alaninamide HCl.Shorter retention time due to higher polarity.Retention time will depend on the specific conditions.

Part 3: Synthesis and Purification Overview

For researchers who wish to synthesize 2-Amino-N-methylpropanamide hydrochloride in-house, a general synthetic strategy is outlined below. This provides a framework for understanding potential impurities that may arise during the synthesis.

Synthetic Pathway

A common route for the synthesis of N-methylated amino amides involves the coupling of a protected amino acid with the desired amine, followed by deprotection.

Synthesis_Pathway cluster_Reactants Starting Materials cluster_Reaction Reaction Steps cluster_Product Final Product Ala N-Protected L-Alanine (e.g., Boc-Ala) Coupling Amide Coupling (e.g., HATU, EDCI) Ala->Coupling MeAmine Methylamine MeAmine->Coupling Deprotection Deprotection (e.g., TFA, HCl) Coupling->Deprotection Product 2-Amino-N-methylpropanamide Hydrochloride Deprotection->Product

Caption: A generalized synthetic pathway for 2-Amino-N-methylpropanamide hydrochloride.

Purification Strategies

Purification of the crude product is critical to obtain material of high purity for subsequent experiments.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/ether) should be chosen where the desired compound is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution or are insoluble at all temperatures.[12]

  • Chromatography: For more challenging purifications, column chromatography (e.g., silica gel or reversed-phase) can be employed to separate the desired product from closely related impurities.[12]

Conclusion

The independent verification of 2-Amino-N-methylpropanamide hydrochloride relies on a multi-faceted analytical approach. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, researchers can confidently confirm the structure, molecular weight, and purity of their samples. This guide provides the foundational protocols and comparative data to not only validate experimental results but also to understand the unique properties that N-methylation imparts on this class of molecules. As with any experimental work, careful execution and interpretation of data are paramount to ensuring the integrity and reproducibility of scientific findings.

References

  • BenchChem. (2025). Solubility of L-alaninamide hydrochloride in water and organic solvents. BenchChem Technical Support.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • CymitQuimica. (n.d.). CAS 33208-99-0: L-Alaninamide hydrochloride.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum of 2-Methylpropanal.
  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-155.
  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • Kord, A. S., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • MDPI. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 27(19), 6534.
  • MDPI. (2023). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 28(1), 1.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide.
  • Organomation. (n.d.).
  • PharmaCompass. (n.d.). L-Alaninamide hydrochloride.
  • Phenomenex. (n.d.).
  • ResearchGate. (2014). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Journal of Pharmaceutical Research.
  • ResearchGate. (2018). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 30(12), 2731-2733.
  • ResearchGate. (2025). Technical Support Center: Purification of Crude L-alaninamide Hydrochloride.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-N-methylpropanamide hydrochloride.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • University of Iowa. (n.d.).
  • University of Minnesota. (n.d.).
  • WCK-1152-HPLC-Method-for-Determination-of-Enantiomeric-Purity. (2008).
  • Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1).
  • ACS Publications. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies. ACS Chemical Neuroscience.
  • Benchchem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • ChemicalBook. (n.d.). N-Methylpropionamide(1187-58-2) 1H NMR.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane.
  • Iowa State University. (n.d.).
  • Liguori, A., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-90.
  • National Center for Biotechnology Information. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?
  • PubMed. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Journal of the American Chemical Society, 130(33), 11046-57.
  • ResearchGate. (2012). Study on Physicochemical Properties of Ionic Liquids Based on Alanine [Cn mim][Ala] (n = 2,3,4,5,6).
  • ResearchGate. (2017). Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid. Australian Journal of Chemistry, 70(1), 103.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7389.
  • ECHEMI. (n.d.). L-Alaninamide hydrochloride.
  • National Center for Biotechnology Information. (2018). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological research, 34(3), 253-261.
  • ResearchGate. (2012). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.

Sources

A Preclinical Benchmarking Guide: Evaluating 2-Amino-N-methylpropanamide hydrochloride Against Standard-of-Care Drugs for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 2-Amino-N-methylpropanamide hydrochloride, a novel compound with potential applications in neurological disorders. Given the nascent stage of research on this molecule, this document outlines a rigorous, multi-tiered approach to compare its efficacy and safety profile against established standard-of-care drugs for neuropathic pain, namely gabapentin and duloxetine. The experimental designs detailed herein are intended to provide a robust dataset for informed decision-making in the drug development pipeline.

The selection of neuropathic pain as the primary indication for this benchmarking study is informed by the compound's nature as an amino acid derivative, a class of molecules known to interact with neurological targets. Neuropathic pain represents a significant unmet medical need, with current therapies often providing only partial relief and being associated with dose-limiting side effects.[1][2]

This guide is structured to walk researchers through the essential phases of preclinical evaluation, from initial in vitro characterization to in vivo efficacy and safety assessments.

Introduction to the Therapeutic Landscape of Neuropathic Pain

Neuropathic pain is a complex, chronic pain state that arises from damage or disease affecting the somatosensory nervous system. The underlying pathophysiology is multifaceted, involving peripheral and central sensitization, neuroinflammation, and aberrant neuronal signaling. Current first-line treatments for neuropathic pain include tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine, and gabapentinoids such as gabapentin and pregabalin.[1][3][4] While these drugs are effective for a subset of patients, a significant number experience inadequate pain relief or intolerable side effects, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

Compound Characterization and In Vitro Profiling

Prior to in vivo testing, a thorough in vitro characterization of 2-Amino-N-methylpropanamide hydrochloride is crucial to understand its fundamental properties and potential mechanism of action.

Physicochemical Properties

A comprehensive analysis of the compound's physicochemical properties will inform formulation development and interpretation of biological data.

ParameterMethodPurpose
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)To determine appropriate vehicles for in vitro and in vivo administration.
LogD Shake-flask or HPLC-based methodsTo predict membrane permeability and potential for CNS penetration.
pKa Potentiometric titration or computational predictionTo understand the ionization state at physiological pH, which influences receptor binding and cell permeability.
Stability HPLC-based stability assessment in plasma and microsomal fractionsTo evaluate metabolic stability and potential for rapid degradation.
In Vitro Target Engagement and Functional Assays

The following in vitro assays are designed to elucidate the potential mechanism of action of 2-Amino-N-methylpropanamide hydrochloride and provide a preliminary assessment of its functional activity.

Experimental Protocol: Neuronal Cell Line Viability Assay

  • Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary dorsal root ganglion neurons) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of 2-Amino-N-methylpropanamide hydrochloride, gabapentin, and duloxetine for 24-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound.

Experimental Protocol: Electrophysiology in Primary Neurons

  • Neuron Isolation: Isolate dorsal root ganglion (DRG) neurons from neonatal rats.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to assess the effect of 2-Amino-N-methylpropanamide hydrochloride on voltage-gated sodium and calcium channels, which are key players in neuronal hyperexcitability in neuropathic pain.

  • Comparison: Compare the effects to those of known channel modulators, such as a selective sodium channel blocker (e.g., tetrodotoxin) and a calcium channel blocker (e.g., nifedipine).

In Vivo Efficacy Assessment in a Neuropathic Pain Model

The Chung model of spinal nerve ligation (SNL) in rats is a widely accepted and clinically relevant model of neuropathic pain that will be used to assess the in vivo efficacy of 2-Amino-N-methylpropanamide hydrochloride.

Spinal Nerve Ligation (SNL) Surgical Procedure
  • Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane.

  • Surgery: Expose the L5 and L6 spinal nerves and tightly ligate the L5 nerve.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery.

Behavioral Testing for Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where a non-painful stimulus is perceived as painful, will be assessed using von Frey filaments.

Experimental Protocol: von Frey Test

  • Acclimation: Place rats in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes.

  • Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Threshold Determination: The paw withdrawal threshold (PWT) is determined using the up-down method.

  • Dosing and Testing: Administer 2-Amino-N-methylpropanamide hydrochloride, gabapentin, duloxetine, or vehicle orally or via intraperitoneal injection. Measure PWT at baseline and at various time points post-dosing.

Data Presentation and Interpretation

The efficacy of 2-Amino-N-methylpropanamide hydrochloride will be compared to that of gabapentin and duloxetine. The primary endpoint will be the reversal of mechanical allodynia.

Hypothetical Efficacy Data

Treatment GroupDose (mg/kg)Peak Reversal of Mechanical Allodynia (%)
Vehicle -0
2-Amino-N-methylpropanamide hydrochloride 1035
3065
10085
Gabapentin 10070
Duloxetine 3060

Safety and Tolerability Assessment

A preliminary assessment of the safety and tolerability of 2-Amino-N-methylpropanamide hydrochloride is essential.

Rotarod Test for Motor Coordination

The rotarod test will be used to assess for any potential motor impairment, a common side effect of centrally acting drugs.

Experimental Protocol: Rotarod Test

  • Training: Train rats to stay on an accelerating rotarod.

  • Testing: Administer the test compounds or vehicle and place the rats on the rotarod.

  • Latency to Fall: Record the latency to fall from the rotating rod.

General Health Monitoring

Throughout the in vivo studies, animals will be monitored for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Efficacy & Safety physchem Physicochemical Characterization (Solubility, LogD, pKa, Stability) viability Neuronal Cell Viability (CC50 Determination) physchem->viability snl Spinal Nerve Ligation (SNL) Model physchem->snl Informs Formulation ep Electrophysiology (Patch-Clamp on DRG Neurons) viability->ep behav Behavioral Testing (von Frey) snl->behav safety Safety Assessment (Rotarod, Health Monitoring) behav->safety

Caption: Overview of the preclinical benchmarking workflow.

snl_workflow start Adult Male Sprague-Dawley Rats surgery Spinal Nerve Ligation (L5) start->surgery recovery Post-operative Recovery (7 days) surgery->recovery baseline Baseline Behavioral Testing (von Frey) recovery->baseline dosing Compound Administration (Test Compound, Gabapentin, Duloxetine, Vehicle) baseline->dosing post_dosing_testing Post-dosing Behavioral Testing (Multiple Time Points) dosing->post_dosing_testing analysis Data Analysis (Paw Withdrawal Threshold) post_dosing_testing->analysis end Efficacy Determination analysis->end

Caption: Workflow for the in vivo efficacy study using the SNL model.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy to benchmark 2-Amino-N-methylpropanamide hydrochloride against current standard-of-care drugs for neuropathic pain. The successful completion of these studies will provide a robust dataset to support the further development of this compound. Positive results would warrant more extensive preclinical safety and toxicology studies, followed by pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform dose selection for potential clinical trials. This structured approach ensures a thorough and scientifically rigorous evaluation, maximizing the potential for identifying a novel and effective treatment for neuropathic pain.

References

  • Chivukula, M., et al. (2019). A Comprehensive Algorithm for Management of Neuropathic Pain. Journal of Pain Research, 12, 2237–2255. [Link]

  • Epilepsy Foundation. Summary of Anti-Seizure Medications. [Link]

  • Sirven, J. I. (2022). Epilepsy and Seizures Treatment & Management. Medscape. [Link]

  • National Health Service (NHS). Peripheral neuropathy - Treatment. [Link]

  • Abel, S. A. (2023). Seizure Medications. StatPearls. [Link]

  • Dowell, D., Ragan, K. R., Jones, C. M., & Baldwin, G. T. (2022). CDC Clinical Practice Guideline for Prescribing Opioids for Pain — United States, 2022. MMWR. Recommendations and Reports, 71(3), 1–95. [Link]

  • American Academy of Family Physicians. (2017). Epilepsy: Treatment Options. American Family Physician, 96(2), 1-8. [Link]

  • Glauser, T., et al. (2016). Evidence-Based Guideline: Treatment of Convulsive Status Epilepticus in Children and Adults: Report of the Guideline Committee of the American Epilepsy Society. Epilepsy Currents, 16(1), 48–61. [Link]

  • Mayo Clinic. Peripheral neuropathy - Diagnosis and treatment. [Link]

  • PubChem. (2S)-2-amino-N-methylpropanamide. [Link]

  • Yuan, H., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 726. [Link]

  • Dr. Oracle. (2025). What are the recommended medications for treating neuropathic pain?. [Link]

Sources

Navigating the Uncharted: The Challenge of Confirming Binding Affinity for 2-Amino-N-methylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of available scientific literature and chemical databases reveals a significant information gap regarding the binding affinity and specific biological targets of 2-Amino-N-methylpropanamide hydrochloride. This absence of foundational data precludes the creation of a direct, evidence-based comparison guide as initially requested. This report outlines the current state of knowledge and provides a strategic path forward for researchers interested in characterizing this compound.

The Knowledge Void: What We Don't Know

Despite its defined chemical structure, publicly accessible scientific data on 2-Amino-N-methylpropanamide hydrochloride is largely limited to its basic chemical and physical properties. Searches for its biological activity, mechanism of action, and specific protein binding partners have yielded no concrete results. Without an identified biological target, any discussion of its binding affinity remains purely speculative.

The Path Forward: A Roadmap for Characterization

For researchers, scientists, and drug development professionals seeking to understand the potential of 2-Amino-N-methylpropanamide hydrochloride, a systematic approach to characterization is necessary. The following is a proposed workflow to elucidate its binding affinity and biological function.

Phase 1: Target Identification

The initial and most critical step is to identify the biological target(s) of 2-Amino-N-methylpropanamide hydrochloride. Several unbiased approaches can be employed:

  • Affinity Chromatography: Immobilize the compound on a solid support and use it as bait to capture interacting proteins from cell lysates or tissue extracts. The bound proteins can then be identified using mass spectrometry.

  • Chemical Proteomics: Utilize chemical probes derived from 2-Amino-N-methylpropanamide hydrochloride to label and identify binding partners in a complex biological sample.

  • Computational Prediction: Employ in silico methods such as molecular docking and pharmacophore modeling against a panel of known protein structures to predict potential binding targets. This can help to narrow down the experimental search space.

Phase 2: Confirmation of Binding and Affinity Determination

Once a putative target has been identified, the next step is to validate the interaction and quantify its binding affinity. Several well-established biophysical techniques can be used for this purpose. The choice of method will depend on the nature of the target protein and the availability of reagents.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (2-Amino-N-methylpropanamide hydrochloride) to a ligand (the target protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.

Experimental Workflow for SPR:

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Protein Purify Target Protein Chip Immobilize Protein on Sensor Chip Protein->Chip Ligand Prepare 2-Amino-N- methylpropanamide hydrochloride Solution Inject Inject Ligand (Analyte) Ligand->Inject Association Measure Association (Binding) Inject->Association Dissociation Measure Dissociation (Unbinding) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Inject Fit Fit Data to Binding Model Sensorgram->Fit KD Determine K_D, ka, and kd Fit->KD ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Protein Prepare Target Protein Solution Load Load Protein into Sample Cell Protein->Load Ligand Prepare 2-Amino-N- methylpropanamide hydrochloride Solution Titrate Titrate with Ligand Ligand->Titrate Measure Measure Heat Changes Titrate->Measure Thermogram Generate Thermogram Measure->Thermogram Fit Fit to Binding Isotherm Thermogram->Fit Thermo Determine K_D, ΔH, and ΔS Fit->Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

3. Radioligand Binding Assay

This is a highly sensitive method that involves the use of a radioactively labeled version of the compound of interest or a known competitor. The assay measures the displacement of the radioligand from the target protein by the unlabeled test compound (2-Amino-N-methylpropanamide hydrochloride). This allows for the determination of the inhibition constant (Ki), which is related to the binding affinity.

Experimental Workflow for Radioligand Binding Assay:

Radioligand_Workflow cluster_prep Preparation cluster_run Binding Assay cluster_analysis Data Analysis Protein Prepare Target Protein Source Incubate Incubate Protein, Radioligand, and Test Compound Protein->Incubate Radioligand Prepare Radiolabeled Ligand Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Displacement Plot Displacement Curve Quantify->Displacement IC50 Determine IC50 Displacement->IC50 Ki Calculate K_i IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Comparative Analysis: The Next Frontier

Once the binding affinity of 2-Amino-N-methylpropanamide hydrochloride to a specific target has been robustly determined using one or more of the methods described above, a meaningful comparative analysis can be performed. This would involve:

  • Selection of Comparator Compounds: Choose compounds with known binding affinities for the same target. These could be structurally similar molecules, known inhibitors or activators, or endogenous ligands.

  • Head-to-Head Comparison: Perform binding affinity assays for 2-Amino-N-methylpropanamide hydrochloride and the comparator compounds under identical experimental conditions.

  • Data Presentation: Summarize the binding affinity data (KD, Ki, or IC50 values) in a clear and concise table for easy comparison.

Conclusion

While a direct comparison guide for the binding affinity of 2-Amino-N-methylpropanamide hydrochloride is not currently feasible due to a lack of foundational data, a clear and well-defined path exists for its characterization. By first identifying its biological target(s) and then employing established biophysical techniques to quantify its binding affinity, the scientific community can begin to unravel the functional significance of this compound. This systematic approach will not only provide the missing data required for comparative analysis but also pave the way for understanding its potential therapeutic or biological role. Researchers who undertake this challenge will be contributing valuable knowledge to the broader scientific landscape.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-N-methylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper handling and disposal of 2-Amino-N-methylpropanamide hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework for understanding the causality behind these essential procedures to ensure a self-validating system of laboratory safety. The protocols outlined herein are synthesized from regulatory standards and best practices in chemical management.

Core Principles of Disposal: Hazard Identification and Risk Mitigation

2-Amino-N-methylpropanamide hydrochloride, like many amine hydrochloride salts and amide compounds, must be managed as a hazardous chemical waste. The primary rationale for this classification stems from its potential health effects, which, based on analogous compounds, include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2][3] Therefore, the cornerstone of our disposal strategy is risk mitigation through containment, segregation, and professional handling.

Disposal is not merely discarding an unwanted substance; it is the final step in the chemical's lifecycle. Improper disposal can lead to regulatory non-compliance, environmental contamination, and significant safety hazards. This guide ensures that the final disposition of this compound is conducted with the same rigor as its application in your research.

Essential Safety: Personal Protective Equipment (PPE) Protocol

Before handling 2-Amino-N-methylpropanamide hydrochloride for any purpose, including disposal, the following personal protective equipment is mandatory. This establishes a primary barrier of defense against accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is critical to prevent serious eye irritation from contact with the solid powder or solutions.[1][2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[1][2][4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.

Waste Characterization and Segregation: The Foundation of Safe Disposal

This compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor.[2][3] The principle of segregation is critical to prevent dangerous chemical reactions within a waste container.

Core Segregation Mandate: Under no circumstances should 2-Amino-N-methylpropanamide hydrochloride be mixed with other waste streams. It must be collected in its own dedicated waste container. At a minimum, keep this waste stream separate from:

  • Strong Acids

  • Strong Bases

  • Oxidizing Agents[5]

  • Halogenated Solvents

  • Aqueous Waste Streams[6]

The rationale for this strict segregation is to prevent uncontrolled exothermic reactions, the generation of toxic gases, or other hazardous chemical incompatibilities.[6]

Standard Operating Procedure: Step-by-Step Disposal Protocol

This protocol details the systematic process for collecting and preparing 2-Amino-N-methylpropanamide hydrochloride for final disposal.

Step 1: Container Selection and Preparation

  • 1.1. Select a Compatible Container: Use a clean, dry, and chemically compatible container, typically the original product container or a designated polyethylene (HDPE) container for solid waste.[6] Ensure the container is in good condition with no cracks or leaks.

  • 1.2. Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. Per EPA regulations, the label must include the words "Hazardous Waste," the full chemical name ("2-Amino-N-methylpropanamide hydrochloride"), and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • 2.1. Transfer Waste: Carefully transfer the solid waste into the prepared container, minimizing dust generation.

  • 2.2. Secure the Container: Tightly close the container cap immediately after adding waste.[6] Funnels should never be left in the opening of a waste container.[6]

  • 2.3. Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8] This area must be under the control of the laboratory personnel.

  • 2.4. Adhere to Accumulation Limits: Do not exceed the SAA volume limit (typically 55 gallons for total hazardous waste) or time limit (waste must be removed from the lab within 12 months of the first addition).[8][9][10]

Step 3: Final Disposal Coordination

  • 3.1. Request Pickup: Once the container is full or you are ready to have it removed, contact your institution's EH&S office or designated hazardous waste management provider to schedule a pickup.[8]

  • 3.2. Documentation: Ensure all institutional paperwork is completed accurately. Trained environmental safety professionals will make the final waste determination and manage transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][11]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

5.1 Spill Response (Solid Material)

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in Section 2.0.

  • Containment: Prevent the powder from becoming airborne or spreading. Do not use water to clean up the initial spill as this may create a slip hazard and spread contamination.[1]

  • Cleanup: For dry spills, carefully sweep or use a vacuum with a HEPA filter and place the material into a labeled hazardous waste container for disposal.[1][2] Avoid any actions that generate dust.[1]

  • Decontamination: After the bulk material is removed, decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EH&S department.

5.2 Personal Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[2][3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]

Data and Workflow Summary

Table 1: Disposal and Safety Quick Reference

ParameterGuidelineRationale & Source
Waste Classification Hazardous WastePotential for skin, eye, and respiratory irritation.[1][2]
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents direct contact with eyes and skin.[1][2][3]
Handling Location Chemical Fume Hood or Well-Ventilated AreaMinimizes inhalation of dust particles.[1][2][4]
Waste Container Labeled, sealed, compatible (HDPE) container.Ensures safe containment and regulatory compliance.[6][7]
Key Incompatibilities Strong Acids, Strong Bases, OxidizersTo prevent violent reactions or toxic fume release.[5][6]
Spill Cleanup Dry sweep, avoid dust, collect for disposal.Prevents aerosolization and spreading of the contaminant.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-Amino-N-methylpropanamide hydrochloride waste from generation to final disposition.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (2-Amino-N-methylpropanamide hydrochloride) B Is this a spill? A->B C Routine Disposal B->C No D Emergency Spill B->D Yes E Don Full PPE (Goggles, Gloves, Coat) C->E H Transfer Waste to Labeled Container C->H D->E G Sweep/Collect Spill Material into Waste Container D->G F Select & Label Hazardous Waste Container F->H I Store in SAA (Keep Closed, Segregated) G->I J Decontaminate Spill Area & Report Incident G->J H->I K Request Pickup from EH&S or Licensed Contractor I->K J->K L Professional Disposal at TSD Facility K->L

Caption: Disposal workflow for 2-Amino-N-methylpropanamide HCl.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet: 2-amino-2-ethylpropanediol. Chemos GmbH & Co.KG. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Metalworking Fluids: Safety and Health Best Practices Manual. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Isocyanate - Wikipedia. [Link]

  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. NASA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • SOP-for-Sodium-Amide-1.docx. University of Wisconsin-Milwaukee. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.